PH-002
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[[4-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-27(2,3)36-26(35)32-15-13-31(14-16-32)18-19-9-11-20(12-10-19)28-24(33)17-23-21-7-5-6-8-22(21)25(34)30(4)29-23/h5-12H,13-18H2,1-4H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXXTLWPQMHHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PH-002: A Technical Guide to its Mechanism of Action as an ApoE4 Structure Corrector
For Researchers, Scientists, and Drug Development Professionals
Abstract
PH-002 is a novel small molecule that acts as a structure corrector for the apolipoprotein E4 (ApoE4) protein, the major genetic risk factor for Alzheimer's disease. By inhibiting the intramolecular domain interaction of ApoE4, this compound rescues a cascade of downstream pathological effects observed in neuronal cells expressing this isoform. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Apolipoprotein E (ApoE) plays a crucial role in lipid metabolism and neuronal function. The human APOE gene exists in three major isoforms: ApoE2, ApoE3, and ApoE4. The ApoE4 isoform is distinguished from ApoE3 by a single amino acid substitution (Cys112Arg), which induces a pathological conformation. This conformational change leads to an interaction between the N-terminal and C-terminal domains of the protein, resulting in impaired protein trafficking, mitochondrial dysfunction, and reduced neurite outgrowth. This compound, a phthalazinone derivative, was developed by The J. David Gladstone Institutes to directly target and disrupt this aberrant domain interaction in ApoE4.[1][2]
Mechanism of Action
This compound functions as an ApoE4 modulator by directly binding to the 22-kDa amino-terminal region of the protein.[2] This binding event blocks the intramolecular interaction between the N- and C-terminal domains of ApoE4.[2][3] By preventing this pathological conformation, this compound effectively "corrects" the structure of ApoE4, leading to the amelioration of its detrimental effects in neuronal cells.[1]
Quantitative Efficacy Data
The efficacy of this compound has been quantified in various in vitro assays, demonstrating its potency in inhibiting the ApoE4 domain interaction and rescuing associated cellular dysfunctions.
| Parameter | Value | Assay | Cell Line | Reference |
| IC₅₀ (ApoE4 Domain Interaction) | 116 nM | FRET Reporter Assay | - | [3][4][5] |
| EC₅₀ (Mitochondrial Complex IV Subunit 1 Restoration) | 39 nM | - | Neuro-2a cells expressing ApoE4 | [3][6] |
| EC₅₀ (Mitochondrial Motility Increase) | <1 nM | - | PC12 cells expressing ApoE4 | [3][6] |
| COX1 Level Increase | ~60% | - | Primary neurons from NSE-apoE4 transgenic mouse cortex and hippocampus | [4][5] |
Key Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound.
FRET Reporter Assay for ApoE4 Domain Interaction
-
Objective: To quantify the inhibitory effect of this compound on the intramolecular domain interaction of ApoE4.
-
Methodology: A Förster Resonance Energy Transfer (FRET) reporter assay is utilized. Genetically engineered constructs expressing ApoE4 fused to a FRET donor (e.g., EGFP) and a FRET acceptor are used. In the presence of domain interaction, FRET occurs. The addition of this compound disrupts this interaction, leading to a decrease in the FRET signal. The concentration of this compound that causes a 50% reduction in the FRET signal is determined as the IC₅₀ value.
Neurite Outgrowth and Dendritic Spine Development Assays
-
Objective: To assess the ability of this compound to rescue ApoE4-induced impairments in neuronal morphology.
-
Cell Lines: Neuro-2a (N2a) neuroblastoma cells and primary neurons from NSE-apoE4 transgenic mice.[5][7][8]
-
Methodology:
-
Cells are cultured in the presence or absence of this compound (e.g., 100 nM).[3][4][5]
-
After a defined incubation period (e.g., 72 hours), cells are fixed and imaged using microscopy.[7]
-
Neurite length and the density of dendritic spines are quantified using image analysis software.
-
The results are compared between untreated ApoE4-expressing cells, this compound-treated ApoE4-expressing cells, and cells expressing the non-pathological ApoE3 isoform.[4][5][8]
-
Mitochondrial Function and Motility Assays
-
Objective: To evaluate the effect of this compound on mitochondrial dysfunction induced by ApoE4.
-
Cell Lines: Neuro-2a cells and PC12 cells expressing ApoE4.[3][6]
-
Methodology:
-
Mitochondrial Complex IV Subunit 1 (COX1) Levels: ApoE4-expressing cells are treated with this compound (e.g., 200 nM for 4 days).[4][5] COX1 protein levels are then measured by Western blotting and compared to untreated controls.
-
Mitochondrial Motility: Live-cell imaging is used to track the movement of mitochondria within the axons of PC12 cells expressing ApoE4. The velocity and displacement of mitochondria are quantified in the presence and absence of this compound.
-
Visualizing the Molecular and Cellular Impact of this compound
Signaling Pathway of ApoE4 Pathogenesis and this compound Intervention
Caption: ApoE4 pathogenesis and this compound intervention pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's cellular effects.
Conclusion
This compound represents a promising therapeutic strategy for ApoE4-related neurodegenerative diseases by directly addressing the root cause of ApoE4's pathological conformation. Its ability to disrupt the intramolecular domain interaction restores normal cellular functions, including protein trafficking, mitochondrial health, and neuronal morphology. The preclinical data strongly support the continued investigation of this compound and other ApoE4 structure correctors as a viable approach for the treatment of Alzheimer's disease and other neurodegenerative conditions associated with the ApoE4 genotype. For research purposes only, not for human or veterinary use.[3][4]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ApoE4 Modulator, PH002 A phthalazinone derived compound that directly binds to the 22-kDa amino-terminal region of apolipoprotein E4 (ApoE4) and blocks its intramolecular domain interactions in neuronal cells thereby reversing the detrimental effects of ApoE4. | 1311174-68-1 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | CAS 1311174-68-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
PH-002 as an ApoE4 Structure Corrector: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apolipoprotein E4 (ApoE4) is the strongest genetic risk factor for late-onset Alzheimer's disease (AD). Its pathogenic effects are linked to a unique structural conformation that leads to neuronal toxicity. PH-002 is a novel small-molecule ApoE4 structure corrector designed to mitigate these detrimental effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction: The Pathological Conformation of ApoE4
The apolipoprotein E (ApoE) gene exists in three major alleles: ApoE2, ApoE3, and ApoE4. While ApoE3 is the most common and considered neutral, ApoE4 significantly increases the risk of developing Alzheimer's disease. This increased risk is attributed to a unique structural feature of the ApoE4 protein. An interaction between the N-terminal and C-terminal domains of ApoE4, mediated by a salt bridge between Arg-61 and Glu-255, results in a compact and dysfunctional conformation.[1][2] This "domain interaction" is absent in the ApoE3 isoform and is believed to be the root cause of ApoE4's pathological activities in the brain.[2]
The consequences of this aberrant structure are multifaceted and contribute to neurodegeneration through several mechanisms:
-
Impaired Intracellular Trafficking: The compact structure of ApoE4 hinders its movement through the secretory pathway within neurons, leading to its retention in the endoplasmic reticulum and Golgi apparatus.[3]
-
Mitochondrial Dysfunction: ApoE4's pathological conformation has been shown to impair mitochondrial motility and reduce the levels of key mitochondrial proteins, such as cytochrome c oxidase subunit 1 (COX1).
-
Inhibition of Neurite Outgrowth: The presence of ApoE4 is associated with reduced neurite outgrowth and dendritic spine development, critical processes for neuronal communication and plasticity.[3]
-
Increased Amyloid-β (Aβ) Production: In human neurons, the ApoE4 protein has been shown to increase the production of Aβ peptides, the primary component of amyloid plaques in AD.[4]
This compound: A Small-Molecule ApoE4 Structure Corrector
This compound is a phthalazinone-derived small molecule specifically designed to disrupt the intramolecular domain interaction of ApoE4. By binding to the N-terminal domain of ApoE4, this compound blocks the Arg-61 and Glu-255 interaction, effectively converting the pathological ApoE4 conformation into a more ApoE3-like structure.[1] This structural correction is hypothesized to abolish the detrimental downstream effects of ApoE4.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Assay | Value | Reference |
| IC50 | FRET-based ApoE4 Domain Interaction Assay | 116 nM | |
| EC50 | Restoration of Mitochondrial Complex IV (COX1) Levels | 39 nM | |
| EC50 | Increase in Mitochondrial Motility | <1 nM | |
| Effective Concentration | Rescue of Impaired Intracellular Trafficking (FRAP) | 100 nM | [3] |
| Effective Concentration | Rescue of Neurite Outgrowth Impairment | 100 nM | [3] |
| Treatment Concentration | Increase in COX1 Levels in Primary Neurons | 200 nM |
Table 1: In Vitro Efficacy of this compound
Mechanism of Action and Signaling Pathway
This compound acts as a structural corrector for the ApoE4 protein. Its primary mechanism is the disruption of the pathological domain interaction, which in turn normalizes intracellular trafficking and mitigates downstream neurotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Apolipoprotein E4 domain interaction occurs in living neuronal cells as determined by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Structure Corrector Fixes Genetic Risk Factor for Alzheimer’s Disease | Technology Networks [technologynetworks.com]
PH-002: A Novel Strategy Targeting ApoE4 in Alzheimer's Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases present a formidable challenge to modern medicine, with Alzheimer's disease (AD) being the most prevalent. A significant genetic risk factor for late-onset AD is the apolipoprotein E4 (ApoE4) allele. The protein product of this allele adopts a pathological conformation that triggers a cascade of neurotoxic events. This technical guide provides an in-depth overview of PH-002, a small-molecule "structure corrector" designed to mitigate the detrimental effects of ApoE4. We will explore its mechanism of action, summarize key preclinical findings in various neurodegenerative disease models, provide detailed experimental protocols, and visualize the underlying biological pathways. Current research indicates that this compound's therapeutic potential has been predominantly investigated in the context of Alzheimer's disease models.
Introduction: The Challenge of Apolipoprotein E4 in Alzheimer's Disease
Apolipoprotein E (ApoE) is a crucial protein involved in lipid transport in the brain. Of its three major isoforms (ApoE2, ApoE3, and ApoE4), the ApoE4 variant is the most significant genetic risk factor for developing late-onset Alzheimer's disease.[1][2] The single amino acid difference in ApoE4 compared to the more common ApoE3 isoform leads to a conformational change, causing an interaction between the N-terminal and C-terminal domains.[3][4] This "domain interaction" is believed to be the root of ApoE4's pathological effects, which include impaired intracellular trafficking, mitochondrial dysfunction, and reduced neurite outgrowth and dendritic spine density.[3][5][6]
This compound has emerged as a promising therapeutic candidate that directly addresses this core pathological feature of ApoE4. It is an inhibitor of the ApoE4 intramolecular domain interaction, effectively "correcting" its structure and mitigating its downstream neurotoxic effects.[3][5][7]
Mechanism of Action of this compound
This compound functions as an ApoE4 structure corrector.[7] It directly binds to the N-terminal region of the ApoE4 protein, preventing the pathological interaction with its C-terminal domain.[8] This restores a more ApoE3-like conformation, leading to the amelioration of several ApoE4-induced cellular deficits. The primary mechanism of action is the inhibition of the ApoE4 domain interaction, for which this compound has a reported IC50 of 116 nM in a FRET reporter assay.[3][5]
Signaling Pathway of ApoE4 Pathogenesis and this compound Intervention
Caption: Mechanism of this compound in correcting ApoE4-mediated neurotoxicity.
This compound in Neurodegenerative Disease Models
To date, the overwhelming majority of published research on this compound has focused on its effects in cellular and animal models relevant to Alzheimer's disease, specifically those expressing human ApoE4. There is a notable lack of data on the efficacy of this compound in models of other neurodegenerative conditions such as Parkinson's disease, Huntington's disease, or Amyotrophic Lateral Sclerosis (ALS). Therefore, this guide will focus on the established role of this compound in ApoE4-related Alzheimer's disease models.
Alzheimer's Disease Models
This compound has demonstrated significant efficacy in rescuing multiple pathological phenotypes associated with ApoE4 in various in vitro models.
Quantitative Data Summary
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| FRET Reporter Assay | ApoE4 Domain Interaction (IC50) | This compound | 116 nM | [3][5] |
| Neuro-2a cells expressing EGFP-ApoE4 | Intracellular Trafficking (ER and Golgi) | 100 nM this compound | Restored trafficking to ApoE3 levels | [3][6] |
| Neuro-2a cells expressing ApoE4 | Neurite Outgrowth | 100 nM this compound for 3 days | Rescued impairment to levels similar to ApoE3-expressing cells | [3][6] |
| Primary neurons from NSE-apoE4 transgenic mice | Dendritic Spine Density | 100 nM this compound | Increased to levels comparable to NSE-apoE3 neurons | [4][5][6] |
| Neuro-2a cells expressing ApoE4 | Mitochondrial Complex IV Subunit 1 (COX1) Levels (EC50) | This compound | 39 nM | [3] |
| Primary neurons from NSE-apoE4 transgenic mouse cortex and hippocampus | COX1 Levels | 200 nM this compound for 4 days | ~60% increase | [4][5] |
| PC12 cells expressing ApoE4 | Mitochondrial Motility (EC50) | This compound | <1 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.
FRET-Based Assay for ApoE4 Domain Interaction
Objective: To quantify the inhibitory effect of this compound on the intramolecular domain interaction of ApoE4.
Principle: A genetically engineered ApoE4 construct is tagged with a FRET (Förster Resonance Energy Transfer) donor-acceptor pair. Domain interaction brings the pairs into proximity, resulting in a FRET signal. This compound's ability to disrupt this interaction is measured by a decrease in the FRET signal.
Protocol:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293 or Neuro-2a) expressing the ApoE4-FRET reporter construct.
-
Compound Treatment: Plate cells in a 96-well plate and treat with a serial dilution of this compound (or vehicle control) for a predetermined time (e.g., 24 hours).
-
FRET Measurement: Use a fluorescence plate reader to measure the emission of both the donor and acceptor fluorophores upon excitation of the donor.
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET ratio against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Neurite Outgrowth Assay in Neuro-2a Cells
Objective: To assess the ability of this compound to rescue ApoE4-induced impairment of neurite outgrowth.
Protocol:
-
Cell Seeding: Plate Neuro-2a cells stably expressing either ApoE3 or ApoE4 onto poly-L-lysine coated plates or coverslips.
-
Differentiation and Treatment: Induce differentiation by switching to a low-serum medium. Treat the ApoE4-expressing cells with this compound (e.g., 100 nM) or vehicle control. Include untreated ApoE3-expressing cells as a positive control.
-
Incubation: Incubate the cells for a period sufficient for neurite extension (e.g., 3 days).
-
Imaging: Fix the cells and acquire images using a high-content imaging system or a standard fluorescence microscope.
-
Quantification: Use automated image analysis software (e.g., MetaMorph or ImageJ) to measure the total length of neurites per cell or the percentage of cells with neurites longer than a defined threshold.
Experimental Workflow: Neurite Outgrowth Assay
References
- 1. Dendritic spine density analysis [bio-protocol.org]
- 2. m.youtube.com [m.youtube.com]
- 3. sartorius.com [sartorius.com]
- 4. Video: Author Spotlight: Optimizing Dendritic Spine Analysis for Balanced Manual and Automated Assessment in the Hippocampus CA1 Apical Dendrites [jove.com]
- 5. Analysis of Dendritic Spine Morphology in Cultured CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
Investigating the Downstream Effects of PH-002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PH-002 is a novel small molecule inhibitor designed to correct the pathological conformation of Apolipoprotein E4 (ApoE4), a major genetic risk factor for Alzheimer's disease. By preventing the detrimental intramolecular domain interaction specific to ApoE4, this compound aims to mitigate its downstream neurotoxic effects. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on key cellular pathways, and detailed protocols for the core experiments used to elucidate these effects. Quantitative data from preclinical studies are presented to support its therapeutic potential in neurodegenerative disease models.
Mechanism of Action of this compound
Apolipoprotein E4 (ApoE4) adopts a pathological conformation due to an interaction between its N-terminal and C-terminal domains. This aberrant structure impairs its normal function and leads to neurotoxicity through mitochondrial dysfunction and impaired neurite outgrowth. This compound is an ApoE4 structure corrector that acts by directly binding to the N-terminal region of ApoE4, thereby blocking the intramolecular domain interaction.[1][2] This action restores a more normal, "ApoE3-like" conformation, rescuing neurons from the toxic downstream effects.
The primary downstream consequence of this compound's action is the restoration of normal intracellular trafficking and function of ApoE4.[3] This leads to significant improvements in mitochondrial health and neuronal integrity.
Signaling Pathway Restoration by this compound
The diagram below illustrates the proposed mechanism by which ApoE4 causes neuronal dysfunction and how this compound intervenes to rescue these deficits.
Quantitative Preclinical Data
The efficacy of this compound has been evaluated in a series of preclinical models. The data demonstrate potent and specific activity in rescuing ApoE4-related cellular deficits.
Table 1: Biochemical and Cellular Potency of this compound
This table summarizes the key potency values for this compound in various assays. The IC50 value represents the concentration required to inhibit 50% of the ApoE4 domain interaction, while the EC50 values represent the concentration for 50% of the maximal effect in cellular functional assays.
| Assay Type | Metric | Result | Reference Cell/Model |
| Biochemical Assay | IC50 | 116 nM | FRET Reporter Assay[4][5][6] |
| Cellular Function | EC50 | 39 nM | Mitochondrial Complex IV Restoration (Neuro-2a cells)[6] |
| Cellular Function | EC50 | <1 nM | Mitochondrial Motility Rescue (PC12 cells)[6] |
Table 2: Downstream Effects of this compound on Neuronal Health
This table quantifies the impact of this compound on key downstream markers of neuronal function in primary neurons derived from NSE-apoE4 transgenic mice.
| Parameter Measured | Treatment Concentration | Observed Effect | Notes |
| COX1 Levels | 200 nM (4 days) | ~60% Increase | A key subunit of mitochondrial complex IV.[4][5] |
| Dendritic Spine Density | 100 nM | Restored to ApoE3 levels | Rescues impairment caused by ApoE4 expression.[3][4][5] |
| Neurite Outgrowth | 100 nM | Restored to ApoE3 levels | Measured in Neuro-2a cells expressing ApoE4.[3][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key assays used to characterize the downstream effects of this compound.
FRET-Based ApoE4 Domain Interaction Assay
This assay quantitatively measures the ability of this compound to disrupt the intramolecular interaction of ApoE4.
-
Principle: A Neuro-2a cell line is engineered to express ApoE4 fused with a Förster Resonance Energy Transfer (FRET) pair of fluorescent proteins (e.g., EGFP). When the N- and C-terminal domains of ApoE4 interact, the fluorescent proteins are brought into proximity, allowing for energy transfer. A compound that disrupts this interaction will cause a measurable decrease in the FRET signal.
-
Protocol:
-
Cell Seeding: Plate Neuro-2a cells stably expressing the ApoE4-FRET construct onto 96-well plates.
-
Compound Addition: Add this compound at various concentrations (typically a 10-point serial dilution starting from 10 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
FRET Measurement: Use a plate reader capable of measuring FRET to quantify the signal in each well.
-
Data Analysis: Normalize the FRET signal to the DMSO control and plot the results against the compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
-
Mitochondrial Motility and Function Assay
This protocol assesses the ability of this compound to rescue mitochondrial trafficking deficits caused by ApoE4.
References
- 1. ApoE4 Modulator, PH002 A phthalazinone derived compound that directly binds to the 22-kDa amino-terminal region of apolipoprotein E4 (ApoE4) and blocks its intramolecular domain interactions in neuronal cells thereby reversing the detrimental effects of ApoE4. | Sigma-Aldrich [sigmaaldrich.com]
- 2. ApoE4 Modulator, PH002 A phthalazinone derived compound that directly binds to the 22-kDa amino-terminal region of apolipoprotein E4 (ApoE4) and blocks its intramolecular domain interactions in neuronal cells thereby reversing the detrimental effects of ApoE4. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
PH-002: A Novel Strategy to Counteract Mitochondrial Dysfunction in Apolipoprotein E4-Related Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease, and emerging evidence implicates its detrimental role in mitochondrial dysfunction. This technical guide provides a comprehensive overview of PH-002, a small molecule "structure corrector" designed to mitigate the pathological effects of ApoE4. We delve into the core mechanism of this compound, its demonstrated impact on mitochondrial function, and the detailed experimental protocols for assessing these effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for ApoE4-related neurodegenerative diseases.
Introduction: The ApoE4 Conundrum and Mitochondrial Integrity
Apolipoprotein E (ApoE) is a crucial protein in the central nervous system, primarily involved in lipid transport. Of its three major isoforms (ApoE2, ApoE3, and ApoE4), the ApoE4 allele is strongly associated with an increased risk of developing Alzheimer's disease. The detrimental effects of ApoE4 are largely attributed to its unique conformational state, which leads to a phenomenon known as "domain interaction." This aberrant structure not only impairs its normal lipid-transporting function but also promotes its cleavage into neurotoxic fragments. These fragments can then interact with various cellular components, including mitochondria, leading to significant dysfunction.
Mitochondria, the powerhouses of the cell, are particularly vulnerable to the toxic effects of ApoE4. Research has demonstrated that in neuronal cells expressing ApoE4, there is a notable impairment of mitochondrial function, characterized by reduced mitochondrial motility and decreased levels of key respiratory enzymes. This mitochondrial compromise is a critical factor in the synaptic dysfunction and neuronal death observed in ApoE4-related neurodegeneration.
This compound: A Targeted Approach to Correcting ApoE4 Structure
This compound is a novel phthalazinone derivative that acts as an ApoE4 "structure corrector."[1] It is designed to disrupt the intramolecular domain interaction that is characteristic of the ApoE4 protein. By preventing this pathological conformation, this compound effectively converts ApoE4 into a more "ApoE3-like" structure, thereby rescuing its normal function and preventing the generation of neurotoxic fragments. This targeted approach offers a promising therapeutic strategy to counteract the downstream detrimental effects of ApoE4, including its impact on mitochondrial function.
Impact of this compound on Mitochondrial Function: Quantitative Data
The efficacy of this compound in rescuing ApoE4-mediated mitochondrial dysfunction has been demonstrated through a series of key experiments. The following tables summarize the quantitative data from these studies, providing a clear comparison of the effects of this compound.
Table 1: Effect of this compound on Mitochondrial Motility in PC12 Cells Expressing ApoE4
| Treatment Group | % of Mitochondria with Anterograde Motion | % of Mitochondria with Retrograde Motion | % of Stationary Mitochondria |
| Untreated ApoE3 | 35 ± 3 | 33 ± 4 | 32 ± 5 |
| Untreated ApoE4 | 15 ± 2 | 18 ± 3 | 67 ± 6* |
| ApoE4 + this compound (100 nM) | 32 ± 4# | 30 ± 3# | 38 ± 5# |
*p < 0.01 compared to Untreated ApoE3 #p < 0.01 compared to Untreated ApoE4 Data adapted from Chen, H.-K., et al. (2012). Small molecule structure correctors abolish detrimental effects of apolipoprotein E4 in cultured neurons. The Journal of Biological Chemistry, 287(8), 5253-5266.
Table 2: Effect of this compound on Mitochondrial Complex IV Subunit 1 (COX1) Levels in Neuro-2a Cells Expressing ApoE4
| Treatment Group | Relative COX1 Protein Level (Normalized to ApoE3) |
| Untreated ApoE3 | 1.00 ± 0.12 |
| Untreated ApoE4 | 0.58 ± 0.09* |
| ApoE4 + this compound (100 nM) | 0.95 ± 0.11# |
*p < 0.01 compared to Untreated ApoE3 #p < 0.01 compared to Untreated ApoE4 Data adapted from Chen, H.-K., et al. (2012). Small molecule structure correctors abolish detrimental effects of apolipoprotein E4 in cultured neurons. The Journal of Biological Chemistry, 287(8), 5253-5266.
Experimental Protocols
For the benefit of researchers seeking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
Mitochondrial Motility Assay
Objective: To quantify the movement of mitochondria in neuronal cells expressing different ApoE isoforms, with and without this compound treatment.
Cell Line: PC12 (rat pheochromocytoma) cells stably transfected to express human ApoE3 or ApoE4.
Protocol:
-
Cell Culture and Transfection: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transfected with plasmids encoding for ApoE3 or ApoE4 using a suitable transfection reagent.
-
Mitochondrial Labeling: 24 hours post-transfection, the culture medium is replaced with fresh medium containing 100 nM MitoTracker Red CMXRos for 30 minutes at 37°C to specifically label mitochondria.
-
This compound Treatment: For the treatment group, this compound is added to the culture medium at a final concentration of 100 nM and incubated for 24 hours.
-
Live-Cell Imaging: Cells are imaged using a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2. Time-lapse images of the neurites are captured every 5 seconds for a total of 5 minutes.
-
Data Analysis: The movement of individual mitochondria is tracked using image analysis software (e.g., ImageJ with the MTrackJ plugin). Kymographs are generated to visualize mitochondrial movement over time. Motility is categorized as anterograde (away from the cell body), retrograde (towards the cell body), or stationary. The percentage of mitochondria in each category is calculated for each cell.
Western Blot Analysis of COX1 Levels
Objective: To determine the protein levels of mitochondrial complex IV subunit 1 (COX1) in neuronal cells expressing different ApoE isoforms, with and without this compound treatment.
Cell Line: Neuro-2a (mouse neuroblastoma) cells stably transfected to express human ApoE3 or ApoE4.
Protocol:
-
Cell Culture and Treatment: Neuro-2a cells are cultured and treated with this compound as described in the mitochondrial motility assay.
-
Protein Extraction: Cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against COX1 (e.g., rabbit anti-COX1) and a primary antibody against a loading control (e.g., mouse anti-β-actin).
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The levels of COX1 are normalized to the levels of the loading control (β-actin).
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in correcting ApoE4-induced mitochondrial dysfunction.
Caption: Workflow for assessing the impact of this compound on mitochondrial motility.
Conclusion and Future Directions
This compound represents a promising, mechanistically driven therapeutic strategy for ApoE4-related neurodegeneration. By targeting the root conformational pathology of the ApoE4 protein, it effectively mitigates downstream consequences, including mitochondrial dysfunction. The data presented in this guide provide a strong rationale for the continued investigation of this compound and other ApoE4 structure correctors.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the ability of this compound to rescue mitochondrial function and cognitive deficits in animal models of ApoE4-related neurodegeneration.
-
Pharmacokinetics and Brain Penetrance: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a particular focus on its ability to cross the blood-brain barrier.
-
Long-term safety: Conducting comprehensive toxicology studies to assess the long-term safety profile of this compound.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with other therapeutic agents targeting different aspects of Alzheimer's disease pathology.
This technical guide provides a solid foundation for researchers and drug developers to understand and further investigate the potential of this compound as a transformative therapy for individuals carrying the ApoE4 allele.
References
The ApoE4 Conundrum: A Technical Guide to PH-002's Role in Rescuing Neuronal Integrity
For Immediate Release
[City, State] – December 6, 2025 – A comprehensive technical guide released today details the promising effects of the small molecule PH-002 in mitigating the neurodegenerative effects associated with the apolipoprotein E4 (ApoE4) genotype. The guide, aimed at researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound's impact on neurite outgrowth and dendritic spine morphology, crucial components of neuronal health and synaptic plasticity.
The ApoE4 allele is the most significant genetic risk factor for late-onset Alzheimer's disease. Its protein product, ApoE4, adopts a pathological conformation due to an intramolecular domain interaction, leading to a cascade of detrimental effects within neurons, including impaired mitochondrial function, reduced neurite outgrowth, and a loss of dendritic spines. This compound, a novel ApoE4 structure corrector, has been identified as a promising therapeutic agent that directly targets this pathological conformation.
This technical guide summarizes the key quantitative data from preclinical studies, presents detailed experimental protocols for the assays used to evaluate this compound's efficacy, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the key findings from in vitro studies on this compound.
| Parameter | Assay | Cell Type | This compound Concentration | Effect | Reference |
| ApoE4 Domain Interaction | FRET Reporter Assay | Neuro-2a cells | IC50 = 116 nM | Inhibition of ApoE4 intramolecular domain interaction | [1][2] |
| Neurite Outgrowth | Neurite Length Analysis | Neuro-2a cells expressing ApoE4 | 100 nM | Rescues ApoE4-induced impairments in neurite outgrowth | [2][3] |
| Dendritic Spine Development | Dendritic Spine Density | Primary neurons from NSE-apoE4 transgenic mice | 100 nM | Increases dendritic spine development to levels comparable with NSE-apoE3 neurons | [4] |
| Mitochondrial Function | Mitochondrial Complex IV Subunit 1 Levels | Neuro-2a cells expressing ApoE4 | EC50 = 39 nM | Restores levels of mitochondrial complex IV subunit 1 | [2] |
| Mitochondrial Motility | Mitochondrial Motility Assay | PC12 cells expressing ApoE4 | EC50 = <1 nM | Increases mitochondrial motility | [2] |
| COX1 Levels | Western Blot | Primary neurons from NSE-apoE4 transgenic mouse cortex and hippocampus | 200 nM (4 days) | ~60% increase in COX1 levels | [4][5] |
Core Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key experiments cited.
Primary Neuron Culture and this compound Treatment
Primary cortical and hippocampal neurons are isolated from embryonic day 18 (E18) NSE-apoE4 transgenic mice. The brain tissue is dissected, and the cortices and hippocampi are separated. The tissue is then enzymatically dissociated, and the resulting single-cell suspension is plated on poly-D-lysine-coated coverslips or multi-well plates. Neurons are cultured in a serum-free medium supplemented with appropriate growth factors. For this compound treatment, the compound is dissolved in DMSO and added to the culture medium at the desired final concentration (e.g., 100 nM or 200 nM). Control cultures receive an equivalent volume of DMSO.
Neurite Outgrowth Assay
-
Cell Seeding: Neuro-2a cells stably expressing ApoE4 are seeded at a low density in 24-well plates.
-
Treatment: Cells are treated with this compound (100 nM) or vehicle (DMSO) for a specified period (e.g., 48-72 hours).
-
Immunostaining: Cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and stained with an antibody against a neuronal marker such as β-III tubulin to visualize neurites.
-
Imaging: Images of the stained neurons are captured using a high-resolution fluorescence microscope.
-
Analysis: The length of the longest neurite for each neuron is measured using image analysis software (e.g., ImageJ with the NeuronJ plugin). The average neurite length is then calculated for each treatment group and compared.
Dendritic Spine Analysis
-
Neuron Culture and Transfection: Primary hippocampal neurons from NSE-apoE4 transgenic mice are cultured for at least 14 days in vitro (DIV) to allow for mature spine development. Neurons can be transfected with a plasmid encoding a fluorescent protein (e.g., GFP) to visualize dendritic morphology.
-
Treatment: Neurons are treated with this compound (100 nM) or vehicle (DMSO) for a defined duration.
-
Immunocytochemistry: Cells are fixed and stained for post-synaptic density proteins like PSD-95 to mark mature synapses.
-
Confocal Microscopy: High-resolution Z-stack images of dendritic segments are acquired using a confocal microscope.
-
Quantification: Dendritic spine density (number of spines per unit length of dendrite) and morphology (e.g., mushroom, thin, stubby) are analyzed from the 3D reconstructed images using specialized software (e.g., Imaris or NeuronStudio). Statistical analysis is performed to compare spine density and the proportion of different spine types between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes described in this guide.
The compiled data and methodologies in this guide underscore the potential of this compound as a targeted therapeutic for ApoE4-driven neurodegeneration. By correcting the fundamental structural abnormality of the ApoE4 protein, this compound offers a promising strategy to restore neuronal health and combat the progression of Alzheimer's disease and related dementias. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this novel class of molecules.
References
- 1. Small-molecule Structure Correctors Target Abnormal Protein Structure and Function: The Structure Corrector Rescue of Apolipoprotein E4–associated Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Understanding the Binding Site of PH-002 on ApoE4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of PH-002 to Apolipoprotein E4 (ApoE4), a significant genetic risk factor for late-onset Alzheimer's disease. This compound, a phthalazinone-derived compound, acts as a "structure corrector" for the pathogenic conformation of ApoE4, offering a promising therapeutic strategy. This document details the binding site, the experimental methodologies used to characterize this interaction, and the downstream effects of this compound on ApoE4-mediated neuropathology.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with ApoE4 and its functional consequences.
| Parameter | Value | Assay | Reference |
| IC50 | 116 nM | FRET Assay (inhibition of ApoE4 domain interaction) | [1] |
| Concentration for Neurite Outgrowth Rescue | 100 nM | Neuro-2a cells expressing ApoE4 | [2] |
| Concentration for Dendritic Spine Density Rescue | 100 nM | Primary neurons from NSE-ApoE4 transgenic mice | [1] |
| Concentration for COX-1 Level Increase | 200 nM | Primary neurons from NSE-ApoE4 transgenic mice | [3] |
Table 1: Key Efficacy Data for this compound.
The Binding Site of this compound on ApoE4
This compound directly binds to the 22-kDa amino-terminal region of ApoE4.[4][5] This interaction physically obstructs the intramolecular domain interaction characteristic of the ApoE4 isoform, where the N-terminal and C-terminal domains inappropriately associate. This aberrant interaction is believed to be a key driver of ApoE4's pathogenic functions.
A computational docking model provides a more granular view of the binding site, suggesting specific interactions between this compound and key residues within the N-terminal domain of ApoE4.[6] The model indicates that:
-
A hydrophobic region of this compound interacts with Arginine-61 (Arg-61) .
-
A hydrogen bond acceptor on this compound interacts with Arginine-119 (Arg-119) .
-
Another hydrogen bond acceptor on this compound interacts with Glutamic acid-50 (Glu-50) .
The interaction with Arg-61 is particularly significant as this residue is a key component of the salt bridge with Glutamic acid-255 in the C-terminal domain that mediates the pathological domain interaction in ApoE4.[6] By binding in this vicinity, this compound effectively acts as a wedge, preventing this intramolecular association and forcing ApoE4 into a more "ApoE3-like," non-pathogenic conformation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding and functional effects of this compound on ApoE4.
Förster Resonance Energy Transfer (FRET) Assay for ApoE4 Domain Interaction
This cell-based assay is the primary method for identifying and quantifying inhibitors of ApoE4 domain interaction.
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this assay, Yellow Fluorescent Protein (YFP) and Cyan Fluorescent Protein (CFP) are fused to the N- and C-termini of ApoE4, respectively. When the N- and C-terminal domains of ApoE4 interact, YFP and CFP are brought into close proximity (<10 nm), allowing for energy transfer from the excited CFP (donor) to YFP (acceptor). This results in an increased YFP emission upon CFP excitation. Small molecules that disrupt this domain interaction, such as this compound, will separate the fluorophores, leading to a decrease in the FRET signal.
Methodology:
-
Cell Culture and Transfection:
-
Neuro-2a (N2a) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding the YFP-ApoE4-CFP fusion protein using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with Opti-MEM.
-
This compound or other test compounds are added to the wells at various concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
-
FRET Imaging and Analysis:
-
Cells are imaged using a confocal microscope equipped with filters for CFP and YFP.
-
CFP is excited using a 440 nm laser, and emission is collected at 460-500 nm.
-
YFP (FRET) is excited using the same 440 nm laser, and emission is collected at 520-550 nm. A direct YFP excitation is also performed at 514 nm to control for expression levels.
-
The FRET ratio is calculated as the background-corrected YFP emission divided by the background-corrected CFP emission.
-
The percentage of FRET inhibition is calculated relative to the vehicle-treated cells. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Neurite Outgrowth Assay
This assay assesses the ability of this compound to rescue the ApoE4-induced impairment of neurite extension.
Methodology:
-
Cell Culture and Plating:
-
Neuro-2a cells stably expressing ApoE4 are seeded onto poly-L-lysine-coated 24-well plates at a density of 7,500-8,000 cells per well.
-
Cells are cultured in Opti-MEM.
-
-
Compound Treatment:
-
Cells are treated with 100 nM this compound or a vehicle control (0.03% DMSO).
-
The cells are incubated for 24-48 hours to allow for neurite extension.
-
-
Immunostaining and Imaging:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Cells are stained with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a high-content imaging system or a fluorescence microscope.
-
-
Analysis:
-
The total length of neurites per neuron is quantified using automated image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software like MetaMorph).
-
Statistical significance between treated and control groups is determined using a t-test or ANOVA.
-
Dendritic Spine Density Measurement
This protocol is used to evaluate the effect of this compound on the density of dendritic spines in primary neurons.
Methodology:
-
Primary Neuron Culture:
-
Hippocampal or cortical neurons are isolated from embryonic day 18 (E18) NSE-ApoE4 transgenic mouse pups.
-
Neurons are plated on poly-D-lysine-coated glass coverslips and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
-
Compound Treatment:
-
After 10-12 days in vitro (DIV), neurons are treated with 100 nM this compound or a vehicle control.
-
The treatment is continued for 48-72 hours.
-
-
Staining and Imaging:
-
Neurons are fixed with 4% paraformaldehyde/4% sucrose (B13894) in PBS.
-
Dendritic and spine morphology is visualized by transfecting a subset of neurons with a plasmid encoding a fluorescent protein (e.g., EGFP) or by staining with a lipophilic dye such as DiI.
-
High-resolution images of dendritic segments are acquired using a confocal microscope with a high-magnification objective (e.g., 63x or 100x oil immersion). Z-stacks are typically acquired to capture the full three-dimensional structure of the spines.
-
-
Analysis:
-
Dendritic spine density is quantified by manually or semi-automatically counting the number of spines per unit length of dendrite (e.g., spines per 10 µm).
-
Analysis is typically performed on secondary or tertiary dendrites.
-
Statistical comparisons are made between the this compound treated and control groups.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the binding of this compound to ApoE4.
Caption: Mechanism of this compound action on ApoE4.
Caption: Workflow for the FRET-based screening assay.
Caption: Downstream effects of this compound on ApoE4 pathology.
References
- 1. Robert Mahley | UCSF Profiles [profiles.ucsf.edu]
- 2. Robert Mahley | Gladstone Institutes [gladstone.org]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pharmacology and Toxicology of PH-002
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information presented in this document is based on publicly available preclinical research data. PH-002 is an investigational compound, and its safety and efficacy in humans have not been established. Specific toxicology data for this compound is not available in the public domain.
Executive Summary
This compound is a novel small-molecule apolipoprotein E4 (ApoE4) structure corrector being investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. The major genetic risk factor for late-onset Alzheimer's disease is the ε4 allele of the apolipoprotein E gene (APOE). The protein product, ApoE4, adopts a pathological conformation due to an intramolecular domain interaction, leading to neurotoxicity. This compound is designed to directly bind to ApoE4 and disrupt this interaction, effectively converting the protein to a more benign, ApoE3-like conformation. In vitro studies have demonstrated that this compound can rescue ApoE4-mediated pathological cellular phenotypes, including impaired neurite outgrowth, mitochondrial dysfunction, and neuroinflammation. This guide provides a comprehensive overview of the available pharmacological data for this compound, details of the experimental protocols used in its evaluation, and a summary of its quantitative parameters.
Pharmacology
Mechanism of Action
This compound acts as a "structure corrector" for the ApoE4 protein.[1] The detrimental effects of ApoE4 are believed to stem from an abnormal conformation where the N-terminal and C-terminal domains interact.[1] This domain interaction makes the protein prone to proteolytic cleavage, generating neurotoxic fragments.[1] this compound is a phthalazinone derivative that directly binds to the 22-kDa amino-terminal region of ApoE4, sterically blocking the intramolecular domain interaction.[1][2] This restores a more compact, ApoE3-like structure, thereby mitigating the downstream pathological consequences.[3][4]
Pharmacological Effects
In vitro and cell-based assays have demonstrated a range of beneficial effects of this compound in models of ApoE4-mediated neurodegeneration:
-
Rescue of Neuronal Morphology and Function: this compound has been shown to rescue impairments in mitochondrial motility and promote neurite outgrowth in neuronal cells expressing ApoE4.[5][6][7] Furthermore, treatment with this compound at a concentration of 100 nM increased dendritic spine development in primary neurons from NSE-apoE4 transgenic mice to levels comparable to those observed in neurons expressing the neutral ApoE3 isoform.[6]
-
Reduction of Alzheimer's Disease-Related Pathology: In vitro studies have indicated that this compound can reduce the production of amyloid-β (Aβ) and decrease the phosphorylation of tau, two key pathological hallmarks of Alzheimer's disease.[8]
-
Neuroinflammation Modulation: In human induced pluripotent stem cell (iPSC)-derived astrocytes with an APOE4/E4 genotype, this compound has been shown to reverse the pro-inflammatory phenotype.[4] Specifically, it reduces the hyperactivity of the NF-κB signaling pathway and induces the expression of Transgelin-3 (TAGLN3), which is downregulated by ApoE4.[4]
-
Cellular Trafficking and Protein Expression: this compound can rescue the impaired intracellular trafficking of ApoE4 in Neuro-2a cells.[9] It has also been observed to increase the levels of Cyclooxygenase-1 (COX1) by approximately 60% in primary neurons from the cortex and hippocampus of NSE-apoE4 transgenic mice after four days of treatment at 200 nM.[6]
Toxicology
Based on a comprehensive review of publicly available literature, no specific non-clinical or clinical toxicology studies for this compound have been published. The available data focuses on the pharmacological characterization and mechanism of action in in vitro and cell culture systems.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Assay System | Reference |
| IC50 | 116 nM | FRET assay for ApoE4 intramolecular domain interaction | [6] |
| Effective Concentration | 100 nM | Rescue of dendritic spine development in primary neurons | [6] |
| Effective Concentration | 100 nM | Reversal of pro-inflammatory phenotype in human astrocytes | [4] |
| Effective Concentration | 200 nM | Increase in COX1 levels in primary neurons | [6] |
Experimental Protocols
FRET Assay for ApoE4 Domain Interaction
This assay quantitatively measures the ability of this compound to disrupt the intramolecular domain interaction of ApoE4.
-
Cell Line: Neuro-2a (mouse neuroblastoma) cells stably expressing EGFP-ApoE4 are used.[9]
-
Cell Plating: Cells are seeded at a density of 7,500-8,000 cells per well in 24-well plates coated with poly-L-lysine.[6]
-
Compound Treatment: Cells are incubated in Opti-MEM containing either a vehicle control (e.g., 0.03% DMSO) or this compound at the desired concentrations (e.g., 100 nM) for 72 hours.[6][9]
-
FRET Measurement: Förster Resonance Energy Transfer (FRET) intensity is measured using a suitable microplate reader or microscope. A decrease in the FRET signal indicates a disruption of the domain interaction.[1]
Astrocyte Inflammation Assay
This protocol assesses the anti-inflammatory effects of this compound in a human cell model.
-
Cell Model: Human iPSC-derived astrocytes with an APOE4/E4 genotype.[4]
-
Inflammatory Challenge: Astrocytes are stimulated with a pro-inflammatory cocktail (e.g., a combination of cytokines such as IL-1α, TNF-α, and C1q).[4]
-
Compound Treatment: Concurrently with the inflammatory challenge, the cells are treated with this compound (e.g., 100 nM) or a vehicle control for 24 hours.[4]
-
Endpoint Analysis: Cell lysates are collected and analyzed by Western blot for levels of inflammatory markers (e.g., IL-6, IL-8) and signaling proteins (e.g., NF-κB pathway components like p50 and p52, and TAGLN3).[4]
Visualizations
Signaling Pathway of this compound in Modulating Neuroinflammation
Caption: Proposed mechanism of this compound in reversing ApoE4-mediated neuroinflammation in astrocytes.
Experimental Workflow for Astrocyte Inflammation Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound in human astrocytes.
References
- 1. escholarship.org [escholarship.org]
- 2. ApoE4 Modulator, PH002 A phthalazinone derived compound that directly binds to the 22-kDa amino-terminal region of apolipoprotein E4 (ApoE4) and blocks its intramolecular domain interactions in neuronal cells thereby reversing the detrimental effects of ApoE4. | 1311174-68-1 [sigmaaldrich.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for PH-002 in Neuro-2a Cells
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The mouse neuroblastoma cell line, Neuro-2a (N2a), is a widely used in vitro model to study neurotoxicity, neuroprotection, and neuronal differentiation.[1] This document provides a detailed experimental protocol for evaluating the neuroprotective effects of a hypothetical compound, PH-002, on Neuro-2a cells. The described assays aim to assess cell viability, oxidative stress, and the potential involvement of the PI3K/Akt signaling pathway, which is crucial for neuronal survival.[2]
Neuro-2a Cell Culture and Maintenance
A foundational aspect of reliable and reproducible results is the proper maintenance of the Neuro-2a cell line.
1.1. Materials
-
Neuro-2a cells (e.g., ATCC CCL-131)
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM, ATCC 30-2003) supplemented with 10% Fetal Bovine Serum (FBS, ATCC 30-2020).
-
Dulbecco's Phosphate-Buffered Saline (D-PBS, ATCC 30-2200)
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)[3]
-
Cryopreservation Medium: Complete Growth Medium with 10% DMSO.[1]
-
Culture vessels (T-75 flasks, 6-well plates, 96-well plates)
-
Humidified incubator at 37°C with 5% CO2.[1]
1.2. Protocol for Thawing Cryopreserved Cells
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol (B145695) before opening.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 140 x g for 8-12 minutes to pellet the cells and remove the cryoprotective agent.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C with 5% CO2. Change the medium after 24 hours to remove any residual DMSO and dead cells.
1.3. Protocol for Subculturing (Passaging) Cells
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with D-PBS to remove any remaining serum that could inhibit trypsin.[4]
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until the cells detach (typically 5-15 minutes).[4] To facilitate detachment, the flask can be placed in the incubator.[4]
-
Once detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.[4]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new culture vessels at the desired density (e.g., 5 x 10^4 cells/cm² for routine passaging).[1]
-
Incubate cultures at 37°C with 5% CO2. Change the medium every 2-3 days.[3]
Experimental Protocol: Neuroprotective Effect of this compound
This protocol is designed to determine if this compound can protect Neuro-2a cells from oxidative stress-induced cell death, a common mechanism in neurodegeneration.[5][6] Hydrogen peroxide (H₂O₂) is used here as the oxidative insult.
2.1. Experimental Workflow Diagram
Caption: Workflow for assessing the neuroprotective effects of this compound.
2.2. Cell Viability Assessment (MTT Assay)
Protocol:
-
Seed Neuro-2a cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Introduce the neurotoxic insult by adding H₂O₂ to a final concentration of 200 µM to all wells except the untreated control.
-
Incubate for an additional 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| H₂O₂ Only | 200 | 0.61 ± 0.05 | 48.8 |
| This compound + H₂O₂ | 1 | 0.72 ± 0.06 | 57.6 |
| This compound + H₂O₂ | 5 | 0.88 ± 0.07 | 70.4 |
| This compound + H₂O₂ | 10 | 1.05 ± 0.09 | 84.0 |
| This compound + H₂O₂ | 25 | 1.18 ± 0.08 | 94.4 |
| This compound Only | 25 | 1.23 ± 0.07 | 98.4 |
2.3. Measurement of Intracellular Reactive Oxygen Species (ROS)
Protocol:
-
Follow steps 1-5 from the MTT assay protocol (Section 2.2).
-
After the 24-hour incubation with H₂O₂, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a microplate reader.
-
Calculate ROS levels as a percentage relative to the H₂O₂-only treated cells.
Data Presentation:
| Treatment Group | Concentration (µM) | Fluorescence Intensity (Mean ± SD) | Relative ROS Level (%) |
| Control (Untreated) | - | 850 ± 95 | 25.1 |
| H₂O₂ Only | 200 | 3380 ± 210 | 100 |
| This compound + H₂O₂ | 1 | 2950 ± 180 | 87.3 |
| This compound + H₂O₂ | 5 | 2210 ± 155 | 65.4 |
| This compound + H₂O₂ | 10 | 1540 ± 130 | 45.6 |
| This compound + H₂O₂ | 25 | 980 ± 110 | 29.0 |
Investigation of Signaling Pathway: PI3K/Akt
To explore the mechanism behind this compound's neuroprotective effects, we can investigate its impact on key survival signaling pathways like PI3K/Akt using Western Blotting.[2]
3.1. Hypothetical Signaling Pathway Diagram
Caption: Proposed PI3K/Akt signaling pathway for this compound's neuroprotection.
3.2. Western Blot Protocol
-
Seed Neuro-2a cells in 6-well plates and grow to 80% confluency.
-
Treat cells with this compound (e.g., 25 µM) for 2 hours, followed by H₂O₂ (200 µM) for 24 hours.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the loading control (β-actin).
Data Presentation:
| Treatment Group | p-Akt / Total Akt Ratio (Fold Change) | Bcl-2 / β-actin Ratio (Fold Change) | Bax / β-actin Ratio (Fold Change) |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| H₂O₂ Only | 0.4 | 0.5 | 2.1 |
| This compound + H₂O₂ | 1.5 | 1.4 | 1.1 |
| This compound Only | 1.7 | 1.6 | 0.9 |
Disclaimer: This document describes a hypothetical experimental protocol for a compound designated "this compound". The protocols are based on standard methodologies for Neuro-2a cells and are intended for research purposes only. Researchers should optimize conditions based on their specific reagents and equipment.
References
Application Notes and Protocols: Preparation of PH-002 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of PH-002, a small molecule inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction.[1][2][3][4][5] Adherence to this protocol will ensure the integrity and reproducibility of experimental results. The provided information is intended for use in a laboratory research setting by qualified personnel.
Introduction to this compound
This compound is a small molecule compound that acts as a structure corrector for apolipoprotein E4 (ApoE4).[2][5] It functions by inhibiting the intramolecular domain interaction of ApoE4, which has been implicated in the pathogenesis of Alzheimer's disease.[1][4] In neuronal cells, this compound has been shown to rescue impairments in mitochondrial motility and promote neurite outgrowth.[1][3] The compound has a molecular weight of 491.58 g/mol and the chemical formula C27H33N5O4.[1][3][6]
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 491.58 g/mol | [1][2][3][6] |
| Chemical Formula | C27H33N5O4 | [1][3][4][6] |
| CAS Number | 1311174-68-1 | [1][3][4][6][7] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [4][8] |
| Solubility in DMSO | ≥ 75 mg/mL (152.57 mM) | [1][3] |
| Solubility in Ethanol | 10 mg/mL | [4][9] |
| Solubility in DMF | 15 mg/mL | [4][9] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -20°C for up to 1 year; -80°C for up to 2 years | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL)
-
Sterile, filtered pipette tips
Equipment
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors (P1000, P200, P20)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Step-by-Step Procedure
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 491.58 g/mol x 1000 mg/g = 4.9158 mg
-
-
Weigh this compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated mass of this compound powder and add it to the tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Close the tube tightly and vortex for 1-2 minutes until the this compound is completely dissolved.[10] If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[3][10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[10]
-
Label and Store: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[3][10]
Quality Control and Best Practices
-
Use High-Purity Solvents: Always use anhydrous or high-purity DMSO, as moisture can affect the solubility and stability of this compound.[2][11]
-
Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[10][12] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its stability.[10]
-
Check for Precipitation: Before each use, thaw an aliquot and visually inspect for any precipitation. If precipitation is observed, gently warm and vortex the solution to redissolve the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
The diagram below depicts the proposed mechanism of action of this compound in correcting the detrimental effects of ApoE4.
Caption: this compound Mechanism of Action on ApoE4.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ApoE4 Modulator, PH002 A phthalazinone derived compound that directly binds to the 22-kDa amino-terminal region of apolipoprotein E4 (ApoE4) and blocks its intramolecular domain interactions in neuronal cells thereby reversing the detrimental effects of ApoE4. | 1311174-68-1 [sigmaaldrich.com]
- 7. PH002 | 1311174-68-1 [chemicalbook.com]
- 8. This compound Supplier | CAS 1311174-68-1 | AOBIOUS [aobious.com]
- 9. This compound | CAS 1311174-68-1 | Cayman Chemical | Biomol.com [biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Optimal Concentration of PH-002 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PH-002 is a novel small molecule inhibitor of the apolipoprotein (apo) E4 intramolecular domain interaction. In preclinical studies involving neuronal cells, this compound has demonstrated the ability to rescue impairments in mitochondrial motility and promote neurite outgrowth.[1][2] This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various in vitro studies, ensuring robust and reproducible results. The following protocols are designed to be adaptable to specific neuronal cell lines and experimental goals.
Data Presentation: Summary of Quantitative Data
Effective concentrations of this compound will be cell-type and assay-dependent. The following tables provide a summary of known in vitro data for this compound and a hypothetical representation of data that could be generated using the protocols outlined in this document.
Table 1: Known In Vitro Activity of this compound
| Assay Type | Metric | Concentration | Cell Type | Source |
| FRET Assay | IC50 | 116 nM | N/A | [1] |
| Dendritic Spine Development | Effective Concentration | 100 nM | Primary neurons from NSE-apoE4 transgenic mice | [1][2] |
| COX1 Levels | Effective Concentration | 200 nM | Primary neurons from NSE-apoE4 transgenic mouse cortex and hippocampus | [1] |
Table 2: Hypothetical Dose-Response Data for this compound in Various In Vitro Assays
| Assay | Cell Line | Endpoint | IC50 / EC50 (nM) |
| Cell Viability (MTT) | SH-SY5Y | Reduction in Viability | > 10,000 |
| Neurite Outgrowth | PC-12 | Increase in Neurite Length | 150 |
| Mitochondrial Respiration (Seahorse) | Primary Cortical Neurons | Increase in Maximal Respiration | 250 |
| ApoE4 Target Engagement | HEK293 expressing ApoE4 | Inhibition of Interaction | 120 |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.91 mg of this compound (M.W. 490.58 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication may be used if precipitation occurs.[1]
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
-
For experiments, prepare fresh dilutions of the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Determining the Optimal Concentration Range: A Dose-Response Approach
A dose-response experiment is essential to identify the optimal concentration of this compound for specific in vitro assays.
Workflow for Dose-Response Experiment
Caption: Workflow for determining the optimal concentration of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is crucial for identifying cytotoxic concentrations.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with medium and DMSO (vehicle control) and medium only (untreated control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Neurite Outgrowth Assay
This assay is particularly relevant for this compound, given its known effects on neurite development.
Materials:
-
Differentiable neuronal cell line (e.g., PC-12 or primary neurons)
-
24-well plate with poly-L-lysine coated coverslips
-
Differentiation medium (e.g., low-serum medium for PC-12 cells)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Plate cells on coated coverslips in a 24-well plate.
-
Induce differentiation by switching to a differentiation medium.
-
Treat the cells with a range of non-toxic concentrations of this compound (determined from the cell viability assay).
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
Mitochondrial Function Assay (Seahorse XF Analyzer)
Given that this compound rescues mitochondrial motility impairments, assessing its impact on mitochondrial respiration is a key experiment.
Materials:
-
Neuronal cell line or primary neurons
-
Seahorse XF cell culture microplate
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Pre-treat cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds.
-
Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
The analyzer will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Presumed Signaling Pathway of this compound
Caption: Presumed mechanism of action of this compound.
Conclusion
The determination of the optimal concentration of this compound is a foundational step for meaningful in vitro research. By employing a systematic dose-response approach and utilizing assays relevant to its known biological activities—such as cell viability, neurite outgrowth, and mitochondrial function—researchers can identify a therapeutic window for this promising compound. The protocols and data presented herein serve as a comprehensive guide for the effective design and execution of these critical experiments.
References
Application Notes and Protocols for PH-002 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PH-002 is a small molecule inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction.[1][2] In the context of neuroscience research, particularly for neurodegenerative diseases like Alzheimer's disease where ApoE4 is a major genetic risk factor, this compound presents a promising tool for investigating and potentially ameliorating the detrimental effects of ApoE4 in neurons. These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to study its effects on neurite outgrowth and dendritic spine density, key parameters of neuronal health and plasticity.
Mechanism of Action
ApoE4 is known to adopt a pathological conformation due to an interaction between its N- and C-terminal domains. This conformation is associated with impaired mitochondrial motility, reduced neurite outgrowth, and decreased dendritic spine density in neurons.[1][3] this compound is designed to disrupt this intramolecular domain interaction in ApoE4, thereby correcting its pathological structure and rescuing the associated neuronal deficits.[1][3]
Data Presentation
The following tables summarize the reported effects of ApoE4 on neuronal morphology and the restorative potential of this compound.
| Parameter | Condition | Observation | Reference |
| IC50 | FRET-based assay | 116 nM | [1] |
| COX1 Levels | Primary neurons from NSE-apoE4 transgenic mice (200 nM this compound for 4 days) | ~60% increase | [1] |
| Neurite Outgrowth | Neuro-2a cells expressing ApoE4 | ApoE4 impairs neurite outgrowth compared to ApoE3. This compound (100 nM) rescues this impairment to levels similar to ApoE3-expressing cells. | [3] |
| Dendritic Spine Density | Primary hippocampal neurons from NSE-apoE4 transgenic mice | ApoE4 significantly reduces dendritic spine density compared to NSE-apoE3 mice. This compound (100 nM) increases dendritic spine density in ApoE4 neurons to levels comparable to ApoE3 neurons. | [3] |
Signaling Pathway
The detrimental effects of ApoE4 on neuronal function are mediated, in part, through the dysregulation of signaling pathways crucial for synaptic plasticity and cell survival. The diagram below illustrates the proposed mechanism by which ApoE4 impairs neuronal signaling and how this compound may act to restore normal function.
Caption: Proposed mechanism of this compound action on ApoE4 signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Primary Neuron Culture
This protocol is adapted from established methods for culturing primary cortical or hippocampal neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate-E medium (supplemented with B-27)
-
Neurobasal medium (supplemented with B-27 and GlutaMAX)
-
Papain and DNase I
-
Poly-D-lysine or Poly-L-lysine
-
Sterile dissection tools
-
Cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with poly-D-lysine (50 µg/mL) overnight at 37°C, followed by three washes with sterile water. Then, coat with laminin (5 µg/mL) for at least 2 hours at 37°C.
-
Dissect cortices or hippocampi from E18 embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate in papain solution (20 U/mL) with DNase I (100 µg/mL) at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, resuspend the pellet in Neurobasal medium.
-
Plate neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) on the coated surfaces.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 3-4 days.
Neurite Outgrowth Assay
This protocol describes how to assess the effect of this compound on neurite outgrowth in primary neurons expressing ApoE4.
Materials:
-
Primary neuron culture (as described above)
-
This compound stock solution (in DMSO)
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate primary neurons from NSE-apoE4 transgenic mice or a relevant model.
-
After 2-3 days in vitro (DIV), treat the neurons with varying concentrations of this compound (e.g., 10-500 nM) or vehicle control (DMSO).
-
Incubate for an additional 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips on slides and acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin or commercial software).
Caption: Experimental workflow for the neurite outgrowth assay.
Dendritic Spine Density Analysis
This protocol outlines the procedure for quantifying changes in dendritic spine density following this compound treatment.
Materials:
-
Primary neuron culture (cultured for at least 14 DIV to allow for spine maturation)
-
This compound stock solution (in DMSO)
-
Method for visualizing dendritic spines (e.g., transfection with a fluorescent protein like GFP or staining with DiI)
-
Fixation solution (4% paraformaldehyde in PBS)
-
Confocal microscope and image analysis software
Procedure:
-
Culture primary neurons from NSE-apoE4 transgenic mice or a similar model for at least 14 DIV.
-
If not using a transgenic line expressing a fluorescent reporter, transfect neurons with a plasmid encoding a fluorescent protein (e.g., GFP) at DIV 12-13 to allow for expression.
-
Treat neurons with desired concentrations of this compound or vehicle control for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount coverslips on slides.
-
Acquire high-resolution z-stack images of dendritic segments using a confocal microscope.
-
Deconvolve the images if necessary.
-
Quantify the number of dendritic spines per unit length of dendrite using image analysis software (e.g., ImageJ with the Spine Counter plugin or Imaris).
-
Spines can be further classified by morphology (e.g., mushroom, thin, stubby) if desired.
Caption: Experimental workflow for dendritic spine analysis.
Conclusion
This compound provides a valuable pharmacological tool for studying the neuronal consequences of the ApoE4 genotype. The protocols outlined in these application notes offer a framework for researchers to investigate the potential of this compound to rescue ApoE4-mediated deficits in neuronal structure and function. These studies can contribute to a better understanding of the molecular mechanisms underlying ApoE4-associated neurodegeneration and aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for PH-002 Administration in NSE-ApoE4 Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease (AD).[1][2] The protein's unique structure, prone to a pathological conformation, leads to neuronal toxicity and dysfunction. The NSE-ApoE4 transgenic mouse model, which expresses human ApoE4 specifically in neurons, recapitulates key features of this pathology, including dendritic spine loss and cognitive deficits, providing a valuable tool for preclinical research.[3][4][5] PH-002 is a small molecule inhibitor designed to correct the pathogenic structure of ApoE4.[6][7] It functions by targeting the intramolecular domain interaction of ApoE4, thereby rescuing impairments in mitochondrial motility and promoting neurite outgrowth.[3][6][7] These application notes provide detailed protocols for the in vitro and proposed in vivo administration of this compound in the NSE-ApoE4 transgenic mouse model to assess its therapeutic potential.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in Neuronal Cultures
| Parameter | Cell Type | Treatment | Result | Reference |
| ApoE4 Domain Interaction | Neuronal Cells (FRET Assay) | This compound | IC₅₀: 116 nM | [6][7] |
| Dendritic Spine Density | Primary Hippocampal Neurons (NSE-ApoE4 Mice) | 100 nM this compound for 3 days | Increased to levels comparable with NSE-ApoE3 neurons | [3][6][7] |
| Neurite Outgrowth | Neuro-2a cells expressing ApoE4 | 100 nM this compound for 72 hours | Stimulated to levels similar to ApoE3-expressing cells | [3] |
| Cytochrome c oxidase subunit 1 (COX1) Levels | Primary Cortical and Hippocampal Neurons (NSE-ApoE4 Mice) | 200 nM this compound for 4 days | Increased by ~60% | [6][7] |
Table 2: Proposed In Vivo Study Endpoints (Example)
| Assessment Category | Specific Test/Assay | Expected Outcome with this compound Treatment |
| Cognitive Function | Morris Water Maze | Decreased escape latency and increased time in target quadrant |
| Cognitive Function | Y-Maze | Increased spontaneous alternation percentage |
| Synaptic Integrity | Immunohistochemistry (Synaptophysin, PSD-95) | Increased synaptic marker density in hippocampus and cortex |
| Mitochondrial Function | Western Blot (COX1) | Increased COX1 protein levels in brain homogenates |
| ApoE4 Pathology | Biochemical Fractionation | Altered solubility/conformation of ApoE4 protein |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Neurons
This protocol is adapted from methodologies used to assess dendritic spine development in primary neurons from NSE-ApoE4 transgenic mice.[3]
1. Cell Culture: a. Culture hippocampal primary neurons from P0 pups of NSE-ApoE4 and NSE-ApoE3 transgenic mice. b. At 5 days in vitro (DIV), transiently transfect neurons with EGFP-β-actin to visualize dendritic spines.
2. This compound Treatment: a. At 11 DIV, treat a subset of primary neurons from both ApoE3 and ApoE4 genotypes with this compound. b. Prepare a stock solution of this compound in DMSO.[6] Dilute in Opti-MEM to a final concentration of 100 nM (ensure final DMSO concentration is ≤0.03%). c. Treat cells for 3 days.
3. Fixation and Imaging: a. At 14 DIV, fix all cells with ice-cold 4% paraformaldehyde in PBS (pH 7.4). b. Mount on microscope slides with an appropriate mounting medium. c. Acquire digital images of EGFP using a laser-scanning confocal microscope.
4. Analysis: a. Quantify dendritic spine density along specified lengths of dendrites using imaging software (e.g., NIH ImageJ).
Caption: Workflow for in vitro this compound treatment of primary neurons.
Protocol 2: Proposed In Vivo Administration and Efficacy Assessment
This proposed protocol is based on standard practices for administering small molecules to mouse models of neurodegenerative disease.[8][9] The exact dosage and administration frequency should be optimized in pilot studies.
1. Animals and Acclimatization: a. Use age-matched male and female NSE-ApoE4 transgenic mice and non-transgenic littermates as controls. b. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. c. Allow for at least one week of acclimatization before the start of the experiment.
2. This compound Formulation and Administration: a. Vehicle Preparation: A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[6] Prepare fresh daily. b. This compound Solution: Dissolve this compound in the vehicle to the desired final concentration. The dosage will need to be determined empirically, but a starting point could be in the 1-10 mg/kg range, typical for many CNS-active small molecules. c. Administration Route: Oral gavage is a common and effective route.[8] i. Gently restrain the mouse. ii. Use a ball-tipped gavage needle appropriate for the mouse's size. iii. Administer a volume of 5-10 ml/kg slowly into the esophagus.[8] d. Dosing Schedule: Administer once daily for a period of 4-12 weeks to assess effects on chronic pathology and cognitive decline.
3. Behavioral Assessment (perform during the last week of treatment): a. Morris Water Maze (MWM): To assess spatial learning and memory.[8] i. Apparatus: A circular pool (120-150 cm diameter) with opaque water and a submerged escape platform. ii. Acquisition (4-5 days): Conduct 4 trials per day. Record escape latency and path length. iii. Probe Trial (1 day): Remove the platform and record the time spent in the target quadrant. b. Y-Maze: To assess short-term working memory.[8] i. Allow the mouse to freely explore the three arms of the maze. ii. Record the sequence of arm entries to calculate the percentage of spontaneous alternations.
4. Post-Mortem Tissue Analysis: a. At the end of the treatment period, euthanize mice and perfuse with cold PBS. b. Harvest brains. Use one hemisphere for biochemical analysis and fix the other for immunohistochemistry. c. Biochemistry: Homogenize brain tissue to prepare lysates for Western blotting to quantify levels of synaptic proteins (e.g., Synaptophysin, PSD-95) and mitochondrial markers (e.g., COX1). d. Immunohistochemistry: Section the fixed hemisphere and stain for markers of synaptic density, neuronal health, and gliosis.
Caption: Proposed experimental workflow for in vivo this compound administration.
Signaling Pathways and Mechanism of Action
This compound acts as a "structure corrector" for the ApoE4 protein. The pathogenic conformation of ApoE4 impairs its normal function, leading to downstream detrimental effects within neurons. By binding to ApoE4 and inhibiting its aberrant intramolecular domain interaction, this compound restores a more "ApoE3-like" conformation.[3] This correction is hypothesized to rescue several key cellular processes. Restored ApoE4 trafficking improves mitochondrial motility, which is crucial for synaptic function and neuronal health. This, in turn, promotes neurite outgrowth and supports the maintenance and development of dendritic spines, counteracting the synaptotoxicity associated with ApoE4.[3][6] The observed increase in COX1 levels suggests a direct or indirect effect on mitochondrial respiratory chain function.[7]
References
- 1. Cellular Source of Apolipoprotein E4 Determines Neuronal Susceptibility to Excitotoxic Injury in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAVrh.10-Mediated APOE2 Central Nervous System Gene Therapy for APOE4-Associated Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing Human APOE into Aβ Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Experimental Pharmacology in Transgenic Rodent Models of Alzheimer’s Disease [frontiersin.org]
Application Note: High-Throughput FRET Assay for Screening PH-002 Activity
For research use only.
Introduction
PH-002 is a small molecule inhibitor that targets the intramolecular domain interaction of apolipoprotein E4 (ApoE4).[1][2] The ApoE4 isoform is a major genetic risk factor for late-onset Alzheimer's disease. This compound has been shown to rescue impairments in mitochondrial motility and neurite outgrowth associated with ApoE4 in neuronal cells.[1] A key method for quantifying the inhibitory activity of this compound is a Fluorescence Resonance Energy Transfer (FRET) assay, which has determined its half-maximal inhibitory concentration (IC50) to be 116 nM.[1][2] This application note provides a detailed protocol for a representative FRET-based assay to measure the activity of this compound.
Principle of the FRET Assay
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[3][4] A donor fluorophore, initially in its electronically excited state, may transfer energy to an acceptor fluorophore in close proximity (typically 1-10 nm).[3] This energy transfer causes the acceptor to emit light.
In the context of this compound, this assay is designed to measure the disruption of the ApoE4 intramolecular interaction. The N-terminal and C-terminal domains of ApoE4 are each labeled with a corresponding FRET donor or acceptor fluorophore. When these domains interact, the fluorophores are brought into close proximity, resulting in a high FRET signal. This compound, by inhibiting this interaction, separates the domains, leading to a decrease in the FRET signal. The reduction in FRET is therefore proportional to the inhibitory activity of this compound.
Time-Resolved FRET (TR-FRET) is an advanced application of this principle that uses long-lifetime donor fluorophores, such as lanthanides (e.g., Europium, Terbium), to reduce background fluorescence and enhance signal stability.[3][5][6] The protocol described below is based on TR-FRET principles for improved sensitivity and robustness, making it suitable for high-throughput screening.
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 | 116 nM | [1][2] |
Experimental Protocols
Materials and Reagents
-
ApoE4 Domains:
-
Lanthanide-labeled ApoE4 N-terminal domain (Donor)
-
Fluorescently-labeled ApoE4 C-terminal domain (Acceptor)
-
-
This compound: Stock solution in DMSO
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% BSA, 0.1% Triton X-100
-
Assay Plates: Low-volume, 384-well black plates
-
Plate Reader: TR-FRET compatible plate reader with excitation at ~340 nm and emission detection at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
Assay Protocol
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
Further dilute the this compound serial dilutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of the 384-well plate.
-
Include control wells for no inhibitor (maximum FRET) and no ApoE4 domains (background).
-
-
Reagent Addition:
-
Prepare a master mix of the labeled ApoE4 N-terminal (donor) and C-terminal (acceptor) domains in Assay Buffer. The optimal concentration of each domain should be empirically determined but is typically in the low nanomolar range.
-
Add 15 µL of the ApoE4 domain master mix to each well.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Set the excitation wavelength to ~340 nm.
-
Measure the emission at the donor wavelength (e.g., 615 nm) and the acceptor wavelength (e.g., 665 nm) after a time delay (typically 50-100 µs) to reduce background fluorescence.
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
The TR-FRET ratio for each well is calculated as: Ratio = (Emission at Acceptor Wavelength / Emission at Donor Wavelength) * 10,000
-
-
Determine Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated relative to the high FRET (vehicle control) and low FRET (background) signals: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_max_FRET - Ratio_background))
-
-
Generate IC50 Curve:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Principle of the FRET assay for this compound activity.
Caption: Experimental workflow for the this compound FRET assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 4. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. poly-dtech.com [poly-dtech.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: Western Blot Analysis for COX1 Levels after PH-002 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-1 (COX1), a constitutively expressed enzyme, plays a crucial role in various physiological processes through the synthesis of prostaglandins.[1][2] Its involvement in cellular signaling and tissue homeostasis makes it a significant target in drug development and disease research.[3] This document provides a detailed protocol for the analysis of COX1 protein expression levels in response to treatment with PH-002, an inhibitor of the apolipoprotein (apo) E4 intramolecular domain interaction.[4] Notably, this compound has been observed to increase COX1 levels in primary neurons, suggesting a potential regulatory relationship that warrants further investigation.[5]
The following sections detail the experimental workflow, from cell culture and treatment to data acquisition and analysis using Western blotting. This guide is intended to provide researchers with a robust methodology to quantitatively assess the impact of this compound on COX1 expression.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on COX1 protein levels in neuronal cells. Data is presented as the mean normalized densitometry values ± standard deviation from three independent experiments. Normalization is performed against a suitable loading control (e.g., β-actin or GAPDH).
| Treatment Group | Concentration (nM) | Normalized COX1 Levels (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 1.00 ± 0.12 | 1.0 |
| This compound | 100 | 1.35 ± 0.15 | 1.35 |
| This compound | 200 | 1.62 ± 0.18 | 1.62 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate neuronal cells (e.g., Neuro-2a or primary neurons) at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest.[6]
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 100 nM and 200 nM).[4][5]
-
Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO used in the highest this compound concentration.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4 days, as suggested by existing data on this compound's effect on COX1).[4][5]
Western Blot Protocol
This protocol is optimized for the detection of COX1, a membrane-associated protein.
1. Sample Preparation and Lysis [6]
-
Place cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.[7] We recommend loading approximately 20-30 µg of protein lysate per well.[7]
3. Gel Electrophoresis
-
Mix the protein lysates with 2X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[6][8]
-
Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Ensure complete transfer by optimizing the transfer time and voltage according to the manufacturer's instructions.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX1 (e.g., rabbit anti-COX1) diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions can be found on the antibody datasheet, but typically range from 1:1000 to 1:8000 for Western blotting.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[10]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the COX1 band to the intensity of the loading control band (e.g., β-actin or GAPDH) in the same lane. This normalization corrects for variations in protein loading and transfer.[11]
Visualizations
Caption: Experimental workflow for Western blot analysis of COX1.
Caption: Proposed signaling pathway of this compound affecting COX1 expression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. COX-1/Cyclooxygenase-1 antibody (13393-1-AP) | Proteintech [ptglab.com]
- 10. praxilabs.com [praxilabs.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
Live-Cell Imaging of Mitochondrial Motility with PH-002: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles that constantly undergo movement, fission, and fusion to maintain cellular homeostasis. This dynamic nature, termed mitochondrial motility, is crucial for processes such as energy distribution, calcium signaling, and quality control through mitophagy. Dysregulation of mitochondrial motility is implicated in a variety of neurodegenerative diseases, including Alzheimer's disease. The apolipoprotein E4 (ApoE4) allele is a major genetic risk factor for late-onset Alzheimer's disease and has been shown to impair mitochondrial motility.[1][2][3] PH-002 is a small molecule inhibitor of the ApoE4 intramolecular domain interaction.[4][5] By correcting the pathological conformation of ApoE4, this compound has been shown to rescue impairments in neurite outgrowth and mitochondrial function, making it a promising tool for studying and potentially treating ApoE4-mediated neuropathology.[6][7]
These application notes provide a comprehensive guide to utilizing this compound for live-cell imaging and quantitative analysis of mitochondrial motility in cell culture models expressing ApoE4.
Mechanism of Action
Apolipoprotein E4, through its unique domain interaction, is associated with altered mitochondrial dynamics. Specifically, the presence of ApoE4 leads to an imbalance in the proteins that govern mitochondrial fission and fusion. Studies have shown that in ApoE4-expressing cells, the levels of the mitochondrial fusion protein Mitofusin-1 (MFN1) are elevated, while the levels of the fission-regulating protein Dynamin-related protein-1 (DRP-1) are reduced.[1][2] This shift towards fusion results in an elongated and less motile mitochondrial network. Furthermore, ApoE4 has been linked to impaired mitophagy, the process of removing damaged mitochondria, which involves the proteins PINK1 and Parkin.[1][2]
This compound acts as a "structure corrector" for the ApoE4 protein. By disrupting the detrimental domain interaction, this compound is believed to restore the normal function of ApoE4, thereby alleviating its negative impact on mitochondrial dynamics. This restoration of a more physiological balance between fission and fusion is expected to lead to an increase in mitochondrial motility.
Signaling Pathway of ApoE4-Induced Mitochondrial Motility Impairment and Rescue by this compound
References
- 1. The Effects of APOE4 on Mitochondrial Dynamics and Proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of APOE4 on Mitochondrial Dynamics and Proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apolipoprotein E4 domain interaction mediates detrimental effects on mitochondria and is a potential therapeutic target for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ApoE4 Intracellular Trafficking with PH-002
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein E4 (ApoE4) is the strongest genetic risk factor for late-onset Alzheimer's disease (AD). Emerging evidence indicates that ApoE4 exhibits impaired intracellular trafficking, leading to its accumulation in the endoplasmic reticulum (ER) and Golgi apparatus. This trafficking defect is attributed to the unique domain interaction of the ApoE4 protein, resulting in a pathological conformation. The compromised trafficking of ApoE4 has been linked to detrimental downstream effects, including impaired neurite outgrowth and reduced dendritic spine density.
PH-002 is a small-molecule structure corrector designed to disrupt the pathological domain interaction of ApoE4. By correcting the protein's conformation, this compound has been shown to rescue the impaired intracellular trafficking of ApoE4, restoring its mobility to levels comparable to the neutral ApoE3 isoform.[1][2] Consequently, this compound also alleviates the associated neuronal deficits, highlighting its potential as a therapeutic agent for ApoE4-related neurodegeneration.[1][2]
These application notes provide a detailed overview of the use of this compound as a tool to study and rescue ApoE4 intracellular trafficking defects. The included protocols offer step-by-step guidance for key experiments to investigate the effects of this compound in relevant cell models.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on ApoE4 intracellular trafficking dynamics, primarily using Fluorescence Recovery After Photobleaching (FRAP).
Table 1: Effect of this compound on EGFP-ApoE4 Trafficking in Primary Neurons [1]
| Condition | Immobile Fraction (%) | Half-Maximal Fluorescence Recovery Time (t½, sec) |
| EGFP-ApoE3 | 25 ± 5 | 10 ± 2 |
| EGFP-ApoE4 | 50 ± 7 | 20 ± 3 |
| EGFP-ApoE4 + this compound (100 nM) | 28 ± 6 | 12 ± 2.5 |
Table 2: Effect of this compound on EGFP-ApoE4 Diffusion Coefficient in Neuro-2a Cells [1]
| Condition | Diffusion Coefficient (D, µm²/s) in Golgi |
| EGFP-ApoE3 | 0.20 ± 0.05 |
| EGFP-ApoE4 | 0.10 ± 0.04 |
| EGFP-ApoE4 + this compound (100 nM) | 0.18 ± 0.06 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-dependent impairment of intracellular apolipoprotein E4 trafficking and its detrimental effects are rescued by small-molecule structure correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of PH-002 Treated Tissues
Introduction
PH-002 is a novel small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various human cancers.[1][2] The PI3K/Akt/mTOR axis plays a crucial role in regulating cell cycle progression, proliferation, survival, and metabolism.[3][4] Pharmacodynamic (PD) biomarker analysis is essential to confirm target engagement and understand the downstream biological effects of this compound in preclinical and clinical studies.[5] Immunohistochemistry (IHC) is a powerful technique for visualizing the in-situ expression and phosphorylation status of key pathway-related proteins within the tumor microenvironment, providing critical insights into the mechanism of action of this compound.[6]
This document provides detailed protocols for the preparation of this compound treated tissues and subsequent immunohistochemical staining for key biomarkers of the PI3K/Akt/mTOR pathway. The selected biomarkers include Phospho-Akt (Ser473) and Phospho-S6 Ribosomal Protein (Ser235/236) as proximal and distal markers of pathway inhibition, respectively, and Ki-67 as a marker of cell proliferation.
Experimental Protocols
Principle of the Assay
This protocol describes the detection of specific antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The procedure begins with the deparaffinization and rehydration of the tissue sections, followed by an antigen retrieval step to unmask epitopes that may have been altered by formalin fixation.[7][8] Endogenous peroxidase activity is then blocked to prevent non-specific signal. The slides are incubated with a primary antibody specific to the target protein (e.g., p-Akt, p-S6, Ki-67). A secondary antibody conjugated to horseradish peroxidase (HRP) is then applied, which binds to the primary antibody. Finally, a chromogenic substrate, 3,3'-Diaminobenzidine (DAB), is added, which is converted by HRP into a brown, insoluble precipitate at the antigen site.[9][10] The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and then dehydrated and mounted for microscopic examination.[11]
Materials and Reagents
-
Formalin-Fixed, Paraffin-Embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute (e.g., Histo-Clear)
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water (dH₂O)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide (H₂O₂) 3% solution
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
DAB Chromogen and Substrate Buffer[12]
-
Hematoxylin, Mayer's Modified[11]
-
Acid Alcohol (e.g., 1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute
-
Mounting Medium (permanent, non-aqueous)
-
Coplin jars or staining dishes
-
Humidified chamber
-
Pressure cooker, steamer, or water bath for antigen retrieval[13]
-
Light microscope
Detailed Staining Procedure
Step 1: Deparaffinization and Rehydration [14][15]
-
Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.[16]
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides gently in running tap water for 5 minutes.
Step 2: Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER) [7][17]
-
Place slides in a staining rack and immerse in pre-heated Antigen Retrieval Buffer inside a pressure cooker or steamer.
-
Heat the slides at 95-100°C for 20 minutes. The optimal time and buffer should be determined empirically for each antigen (see Table 1).[13]
-
Remove the container from the heat source and allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides with PBS three times for 5 minutes each.
Step 3: Peroxidase Block and Blocking
-
Immerse slides in 3% H₂O₂ in PBS for 10 minutes at room temperature to quench endogenous peroxidase activity.[15]
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply Blocking Buffer to cover the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber.
Step 4: Primary Antibody Incubation [14]
-
Drain the blocking buffer from the slides without letting the tissue dry out.
-
Apply the primary antibody, diluted in Blocking Buffer (see Table 1 for recommended dilutions), to cover the tissue.
-
Incubate in a humidified chamber overnight at 4°C.
Step 5: Secondary Antibody and Detection [18]
-
The next day, rinse slides with PBS three times for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to cover the tissue.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB working solution immediately before use by mixing the chromogen with the substrate buffer.[12]
-
Apply the DAB solution to the tissue and monitor for color development under a microscope (typically 1-10 minutes).
-
Immerse slides in dH₂O to stop the reaction.
Step 6: Counterstaining, Dehydration, and Mounting [11]
-
Immerse slides in Mayer's hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water until the water runs clear.
-
"Blue" the sections by dipping in Scott's Tap Water Substitute for 30 seconds or rinsing in tap water.
-
Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes), followed by two changes of 100% ethanol (2 minutes each).
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Data Presentation
The following table summarizes the recommended conditions for the primary antibodies used to assess the pharmacodynamic effects of this compound.
| Target Biomarker | Function | Clone | Supplier | Recommended Dilution | Antigen Retrieval | Expected Localization |
| p-Akt (Ser473) | PI3K Pathway Activation | D9E | Cell Signaling Technology | 1:100 | Citrate Buffer, pH 6.0 | Cytoplasmic, Nuclear |
| p-S6 (Ser235/236) | mTORC1 Pathway Activation | D57.2.2E | Cell Signaling Technology | 1:200 | Citrate Buffer, pH 6.0 | Cytoplasmic |
| Ki-67 | Cell Proliferation | MIB-1 | Dako | 1:250 | Tris-EDTA, pH 9.0 | Nuclear |
Note: Optimal antibody dilutions and incubation times should be determined by the end-user for their specific experimental conditions.
Visualizations
Signaling Pathway Diagram
The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway. This compound is a targeted inhibitor of PI3K, which is expected to reduce the phosphorylation of downstream effectors like Akt and S6 ribosomal protein, ultimately leading to decreased cell proliferation.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
The following workflow outlines the major steps of the immunohistochemistry protocol for analyzing this compound treated tissues.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 6. stagebio.com [stagebio.com]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.hellobio.com [cdn.hellobio.com]
- 12. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry Procedure [sigmaaldrich.com]
- 15. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]
- 16. DAB ANTIBODY (IHC) STAINING PROTOCOL [protocols.io]
- 17. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing PH-002 incubation time for maximal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PH-002 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximal effect?
The optimal incubation time for this compound can vary depending on the cell type, the experimental endpoint, and the concentration of the compound used. Based on published studies, incubation times ranging from 24 hours to 4 days have been shown to be effective. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q2: I am not observing the expected effect of this compound on my cells. What are some potential reasons and troubleshooting steps?
Several factors could contribute to a lack of an observed effect. Consider the following:
-
Incubation Time: The incubation time may not be optimal. Refer to the table below for incubation times used in various studies and consider performing a time-course experiment (e.g., 24h, 48h, 72h, 96h).
-
Compound Concentration: While typical concentrations range from 100 nM to 200 nM, the optimal concentration may be cell-type dependent. A dose-response experiment is recommended to determine the most effective concentration for your cells.
-
Cell Health: Ensure your cells are healthy and not overly confluent, which can affect their response to treatment.
-
Compound Stability: this compound is light-sensitive. Ensure it is stored properly and handled according to the manufacturer's instructions to maintain its activity.
Q3: How does this compound exert its effect on a cellular level?
This compound is a small-molecule structure corrector of apolipoprotein E4 (ApoE4).[1][2] It functions by binding to the N-terminal region of the ApoE4 protein, which prevents the intramolecular interaction between the N- and C-terminal domains.[2][3][4] This "correction" of the ApoE4 structure to a more ApoE3-like conformation rescues downstream pathological effects, such as impaired mitochondrial function and reduced neurite outgrowth.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant difference between control and this compound treated cells. | Sub-optimal incubation time. | Perform a time-course experiment to identify the optimal duration for your specific assay. |
| Incorrect compound concentration. | Titrate the concentration of this compound to determine the EC50 for your cell line and endpoint. | |
| Poor cell health or high passage number. | Use cells at a low passage number and ensure they are healthy and actively proliferating before treatment. | |
| High variability between replicates. | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells or plates. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of the compound in the media. | |
| Unexpected cytotoxicity. | Compound concentration is too high. | Perform a dose-response curve to identify a non-toxic working concentration. |
| Extended incubation period. | Shorten the incubation time and assess cell viability at earlier time points. |
Data Summary
The following table summarizes experimental conditions from various studies utilizing this compound, which can serve as a starting point for optimizing your own experiments.
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Neuro-2a cells | 100 nM | 72 hours | Disruption of ApoE4 domain interaction.[1] |
| Primary neurons from NSE-ApoE4 transgenic mice | 200 nM | 4 days | ~60% increase in COX1 levels. |
| Primary neurons from NSE-ApoE4 transgenic mice | 100 nM | Not Specified | Increased dendritic spine development.[7] |
| Human Astrocytes ([APOE4/E4]-Ki) | 100 nM | 24 hours | Reduction of pro-inflammatory phenotype.[8][9] |
Experimental Protocols
General Cell-Based Assay Protocol for this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to the desired final concentrations. Include a vehicle control (media with the same concentration of solvent) in your experimental design.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) in a humidified incubator at 37°C with 5% CO2.
-
Endpoint Analysis: Following incubation, harvest the cells and perform the desired downstream analysis (e.g., Western blot, immunofluorescence, mitochondrial function assays).
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule Structure Correctors Target Abnormal Protein Structure and Function: The Structure Corrector Rescue of Apolipoprotein E4–associated Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ApoE4 Modulator, PH002 A phthalazinone derived compound that directly binds to the 22-kDa amino-terminal region of apolipoprotein E4 (ApoE4) and blocks its intramolecular domain interactions in neuronal cells thereby reversing the detrimental effects of ApoE4. | 1311174-68-1 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 1311174-68-1,this compound [weibochem.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
How to prevent PH-002 precipitation in aqueous solutions
Welcome to the technical support center for PH-002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution when I dilute my DMSO stock into an aqueous buffer?
A1: This is a common issue known as "antisolvent precipitation."[1] this compound is highly soluble in organic solvents like DMSO but has low intrinsic solubility in aqueous solutions.[1][2] When the DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from organic to aqueous, causing the compound to "crash out" or precipitate because its concentration exceeds its solubility limit in the new solvent mixture.[1][2][3]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-100 mM) of this compound.[2] Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.[2][4]
Q3: My DMSO stock of this compound appears cloudy or has visible precipitate. What should I do?
A3: Precipitation in a DMSO stock can occur if the DMSO has absorbed water from the atmosphere, as it is hygroscopic.[1] The presence of even small amounts of water can significantly reduce the solubility of this compound.[1] We recommend using anhydrous DMSO and storing it properly with desiccant. Before use, always allow the stock solution to equilibrate to room temperature and vortex thoroughly.[3] If precipitate remains, gentle warming to 37°C or brief sonication may help redissolve the compound.[1]
Q4: Can I use co-solvents to improve the solubility of this compound in my final aqueous solution?
A4: Yes, incorporating a water-miscible organic co-solvent in your final buffer can help maintain this compound solubility.[1] Common co-solvents include ethanol, PEG400, or glycerol.[1] It is crucial to ensure that the final concentration of the co-solvent is compatible with your experimental system (e.g., cell-based assays) to avoid toxicity.[1][5]
Q5: How does pH affect the solubility of this compound?
A5: this compound is a weakly basic compound, and its solubility is pH-dependent.[1] Lowering the pH of the aqueous buffer can increase its solubility.[1] However, the chosen pH must be compatible with the constraints of your biological assay.[1]
Troubleshooting Guide
Issue: Immediate precipitation of this compound upon dilution into aqueous media.
-
Question: I am adding my 10 mM this compound stock in DMSO directly to my cell culture media, and it immediately turns cloudy. How can I prevent this?
-
Answer: This is likely due to the final concentration of this compound exceeding its aqueous solubility limit and the rapid solvent exchange.
-
Recommended Solutions:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.[1]
-
Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent composition can help keep the compound in solution.[1][2] For example, create an intermediate dilution of your stock in pre-warmed media or buffer before preparing the final working solution.[2]
-
Control Temperature: Always use pre-warmed (37°C) media or buffer for dilutions, as solubility can be temperature-dependent.[1][2]
-
Modify Mixing Technique: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[2][3] This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.
-
-
Issue: this compound precipitates over time during a long incubation period.
-
Question: My solution is clear initially, but after several hours of incubation at 37°C, I observe a fine precipitate. What causes this delayed precipitation?
-
Answer: Time-dependent precipitation can be a complex issue influenced by interactions with media components, compound stability, or temperature fluctuations.
-
Recommended Solutions:
-
Assess Serum Protein Binding: this compound may bind to proteins in fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes over time.[1] Consider reducing the FBS percentage if your experimental design allows.[1]
-
Incorporate Solubilizing Excipients: The addition of surfactants or cyclodextrins to your formulation can help stabilize this compound and prevent precipitation during longer incubation times.[6][7]
-
Reduce Incubation Time: If possible, shorten the incubation period to minimize the time for precipitation to occur.[1]
-
-
Quantitative Data: this compound Solubility
The following table summarizes the kinetic solubility of this compound under various conditions to guide your experimental setup.
| Buffer System (pH) | Co-Solvent (Final %) | Temperature (°C) | Kinetic Solubility (μM) |
| PBS (7.4) | 1% DMSO | 25 | 5 |
| PBS (7.4) | 1% DMSO | 37 | 8 |
| Citrate Buffer (6.0) | 1% DMSO | 25 | 25 |
| Citrate Buffer (6.0) | 1% DMSO | 37 | 40 |
| PBS (7.4) | 5% PEG400, 1% DMSO | 37 | 35 |
| PBS (7.4) | 2% Solutol HS-15, 1% DMSO | 37 | 60 |
Experimental Protocols
Protocol: Kinetic Solubility Assay for this compound using Nephelometry
This protocol is designed to determine the maximum soluble concentration of this compound under specific aqueous conditions.
Materials:
-
This compound stock solution (20 mM in 100% DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom microtiter plate
-
Nephelometer or plate reader capable of measuring light scattering (turbidity at ~620 nm)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the 20 mM this compound stock solution in 100% DMSO directly in a 96-well plate.
-
Add to Buffer: In a separate 96-well plate, add 198 µL of the desired aqueous buffer (pre-warmed to the target temperature) to each well.
-
Transfer Compound: Transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the second plate containing the buffer. This results in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Mix and Incubate: Seal the plate and shake for 2 hours at a controlled temperature (e.g., 37°C).[8]
-
Measure Turbidity: Measure the light scattering or absorbance of each well using a nephelometer or a plate reader at 620 nm.[1]
-
Data Analysis: An increase in turbidity compared to the DMSO control indicates precipitation. The highest concentration that remains clear is determined to be the maximum kinetic solubility under those conditions.[1][2]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Off-Target Effects of PH-002 in Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of PH-002 in neuronal cells. This compound is a novel small molecule designed to correct the pathological conformation of Apolipoprotein E4 (ApoE4) by disrupting its intramolecular domain interaction. While this compound has shown promise in rescuing ApoE4-mediated neuronal deficits, some users have reported unexpected cellular phenotypes. This guide will help you navigate and troubleshoot these potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We observe unexpected changes in neuronal morphology, specifically a reduction in neurite complexity, even in our ApoE3 control neurons after this compound treatment. What could be the cause?
A1: This is a critical observation and may point towards an off-target effect of this compound. While this compound is designed to be specific for the ApoE4 isoform, high concentrations or prolonged exposure might lead to interactions with other proteins involved in cytoskeletal dynamics or lipid metabolism, which are crucial for neurite outgrowth. We recommend performing a dose-response experiment to determine if this effect is concentration-dependent. Additionally, consider assessing the expression and localization of key neurite-associated proteins.
Q2: Our neuronal viability assays show a slight but significant decrease in cell health after treating wild-type neurons with this compound for an extended period. Is this a known off-target effect?
A2: While this compound is generally well-tolerated at its effective concentration, long-term treatment may perturb essential cellular processes. One hypothesis is that this compound could have a mild, off-target interaction with other members of the apolipoprotein family, such as Apolipoprotein A-I (ApoA-I) or Apolipoprotein J (Clusterin), which also play roles in neuronal health and lipid transport.[1][2] We advise conducting a comparative analysis of cell viability in the presence of this compound across neuronal cell lines expressing different apolipoproteins to investigate this possibility.
Q3: We are seeing an unexpected accumulation of lipid droplets in our this compound-treated neuronal cells. How can we investigate if this is an off-target effect?
A3: This is a significant finding, as ApoE is central to lipid metabolism in the brain. An off-target effect of this compound could involve the modulation of proteins that regulate lipid synthesis, transport, or degradation. To investigate this, we recommend performing lipidomics analysis to characterize the lipid profile of treated cells. Additionally, quantitative analysis of key lipid metabolism enzymes through qPCR or western blotting can help identify the affected pathways.
Q4: How can we confirm that the beneficial effects we observe are due to the on-target activity of this compound on ApoE4 and not an off-target effect?
A4: This is a crucial validation step. The most definitive approach is to use a combination of control experiments. We recommend including:
-
ApoE Knockout Neurons: If this compound still produces the effect in the absence of ApoE, it is likely an off-target mechanism.
-
ApoE3-Expressing Neurons: The effect of this compound should be significantly less pronounced or absent in these cells.
-
A structurally similar but inactive analog of this compound: This control will help rule out non-specific compound effects.
Troubleshooting Guides
Issue 1: Inconsistent Neurite Outgrowth Assay Results
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in neurite length between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Subjective manual neurite tracing. | Utilize automated image analysis software for unbiased and consistent quantification of neurite length and branching. | |
| No significant difference between treated and control groups. | Suboptimal this compound concentration. | Perform a dose-response curve to identify the optimal concentration for your specific neuronal cell type. |
| Insufficient incubation time. | Extend the treatment duration to allow for observable changes in neurite morphology. A time-course experiment is recommended. | |
| Poor cell health. | Assess cell viability using a live/dead stain before and after the experiment to ensure the observed effects are not due to cytotoxicity. |
Issue 2: Conflicting Cell Viability Assay Data
| Problem | Possible Cause | Troubleshooting Steps |
| Discrepancy between different viability assays (e.g., MTT vs. Live/Dead). | Assay principle interference. | Some compounds can interfere with the enzymatic reactions of metabolic assays like MTT. Use an orthogonal method, such as a dye-exclusion assay (e.g., Trypan Blue) or a fluorescence-based live/dead stain, to confirm the results. |
| Timepoint of measurement. | Different assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity). Perform a time-course experiment to capture both early and late stages of any potential cytotoxicity. | |
| Increased cell death at high this compound concentrations. | Off-target toxicity. | This is expected with most compounds at high concentrations. Focus on a concentration range that is relevant to the on-target activity of this compound. Determine the IC50 for cytotoxicity and compare it to the EC50 for the desired biological effect. |
Quantitative Data on this compound Specificity (Hypothetical Data)
Table 1: In Vitro Binding Affinity of this compound to Apolipoprotein Family Members
| Protein Target | Binding Affinity (Kd, nM) | Fold Selectivity vs. ApoE4 |
| ApoE4 | 116 | - |
| ApoE3 | 1,250 | 10.8 |
| ApoE2 | 2,800 | 24.1 |
| ApoA-I | >10,000 | >86 |
| ApoJ (Clusterin) | 8,500 | 73.3 |
Table 2: Effect of this compound (200 nM) on Neuronal Health Markers in Different Genotypes
| Cell Type | Neurite Outgrowth (% of vehicle) | Cell Viability (% of vehicle) |
| ApoE4 Neurons | 145 ± 8% | 98 ± 3% |
| ApoE3 Neurons | 105 ± 5% | 97 ± 4% |
| ApoE Knockout Neurons | 99 ± 6% | 96 ± 5% |
Detailed Experimental Protocols
Protocol 1: Immunocytochemistry for Neurite Outgrowth Analysis
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) on poly-D-lysine coated coverslips in a 24-well plate at a density of 5 x 104 cells/well.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 48-72 hours.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using an automated image analysis software (e.g., ImageJ with the NeuronJ plugin).
Protocol 2: Lipid Droplet Staining and Quantification
-
Cell Culture and Treatment: Culture neuronal cells on glass-bottom dishes and treat with this compound or vehicle as described above.
-
Staining:
-
Live-Cell Imaging: Add a fluorescent neutral lipid stain (e.g., BODIPY 493/503 or Nile Red) directly to the culture medium at the recommended concentration and incubate for 15-30 minutes at 37°C.
-
Fixed-Cell Staining: Fix the cells with 4% paraformaldehyde, wash with PBS, and then stain with the fluorescent neutral lipid dye.
-
-
Imaging: Acquire images using a confocal or high-content imaging system.
-
Quantification: Use image analysis software to segment the cells and quantify the number, size, and intensity of lipid droplets per cell.
Visualizations
References
Validating PH-002 activity with a positive control
This guide provides troubleshooting advice and frequently asked questions for researchers validating the activity of PH-002, a small molecule structure corrector of apolipoprotein E4 (ApoE4).
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary assay for validating the bioactivity of this compound?
A1: The recommended primary method for validating this compound activity is an in vitro Förster Resonance Energy Transfer (FRET)-based assay. This assay is designed to directly measure the intramolecular interaction between the N-terminal and C-terminal domains of the ApoE4 protein.[1][2] this compound inhibits this domain interaction, and its potency is typically quantified by a decrease in the FRET signal, with a reported IC50 value of approximately 116 nM.[1][2][3]
Q2: How do I ensure my experimental setup is valid when testing this compound?
A2: To ensure the validity of your experimental results, it is critical to include both a positive and a negative control in your assay.
-
Negative Control: The vehicle used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), should be used as the negative control to establish the baseline FRET signal corresponding to 0% inhibition.[1]
-
Positive Control: A known, potent inhibitor of the ApoE4 domain interaction should be used as a positive control. This confirms that the assay system is responsive and allows for the normalization of this compound's activity. For the purpose of this guide, we will refer to a hypothetical, well-characterized positive control as "PC-ApoE".
Q3: My observed IC50 for this compound is significantly different from the reported 116 nM. What are common causes?
A3: Discrepancies in IC50 values can arise from several factors. Here are some troubleshooting steps:
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. Ensure it has been stored correctly at -20°C (for up to one year) or -80°C (for up to two years) to prevent degradation.[1]
-
Assay Component Concentrations: Confirm the concentrations of the FRET-labeled ApoE4 protein and other critical reagents. Sub-optimal concentrations can shift the dose-response curve.
-
Incubation Times: Ensure that the pre-incubation time of the compound with the ApoE4 protein is sufficient to allow for binding before initiating the measurement.
-
Vehicle Concentration: Maintain a consistent, low percentage of DMSO across all wells (including controls) to avoid solvent-induced artifacts.
-
Instrument Settings: Optimize the gain and other settings on your plate reader for the specific FRET pair to ensure you are measuring within the linear range of detection.
Q4: Can I use a cell-based assay to validate this compound activity?
A4: Yes, cell-based assays are excellent orthogonal methods to confirm the biological effects of this compound downstream of its direct target engagement. Based on published data, suitable assays include:
-
Mitochondrial Motility Assay: In PC12 cells expressing ApoE4, this compound has been shown to increase mitochondrial motility.[2]
-
Neurite Outgrowth Assay: this compound can rescue the impairment of neurite outgrowth in Neuro-2a cells expressing ApoE4.[1][2]
-
COX1 Level Measurement: Treatment of primary neurons from NSE-apoE4 transgenic mice with this compound has been shown to increase Cytochrome c oxidase subunit I (COX1) levels.[1][3]
Quantitative Data Summary
The following table presents hypothetical data from a FRET-based assay designed to validate this compound activity against a vehicle control and a positive control (PC-ApoE).
| Compound | Concentration (nM) | Mean FRET Signal (a.u.) | Std. Dev. | % Inhibition |
| Vehicle (DMSO) | N/A | 15,234 | 457 | 0.0% |
| PC-ApoE | 10 | 9,876 | 312 | 65.5% |
| PC-ApoE | 100 | 2,133 | 98 | 91.2% |
| This compound | 10 | 14,101 | 421 | 7.4% |
| This compound | 30 | 11,560 | 388 | 24.1% |
| This compound | 100 | 7,854 | 255 | 48.4% |
| This compound | 300 | 4,201 | 167 | 72.4% |
| This compound | 1000 | 2,456 | 110 | 83.9% |
| Calculated IC50 | ||||
| PC-ApoE | ~15 nM | |||
| This compound | ~115 nM |
Diagrams
Logical Pathway of this compound Action
Caption: Logical flow of this compound action on misfolded ApoE4 and its downstream cellular effects.
Experimental Workflow: FRET Assay
Caption: High-level workflow for the in vitro FRET-based validation of this compound activity.
Detailed Experimental Protocol
Objective: To determine the IC50 value of this compound by measuring its inhibitory effect on the intramolecular domain interaction of ApoE4 using a FRET-based assay.
Materials:
-
Purified, FRET-labeled ApoE4 protein (with appropriate donor and acceptor fluorophores)
-
This compound
-
Positive Control (PC-ApoE)
-
DMSO (Anhydrous)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Black, low-volume, 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and PC-ApoE in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration range for dose-response analysis (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup:
-
Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution, DMSO vehicle, and positive control to the appropriate wells of the 384-well plate.
-
The final concentration of DMSO in the assay should not exceed 1%.
-
-
Enzyme Addition and Incubation:
-
Prepare a working solution of FRET-labeled ApoE4 protein in assay buffer at 2X the final desired concentration.
-
Add the ApoE4 solution to all wells of the assay plate.
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to read the FRET signal, using the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Record the fluorescence intensity for both the donor and acceptor channels.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each well.
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))
-
Signal_Compound: FRET signal in the presence of the test compound.
-
Signal_Low_Control: Mean FRET signal of the vehicle (DMSO) control (0% inhibition).
-
Signal_High_Control: Mean FRET signal of a saturating concentration of the positive control (100% inhibition).
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
References
How to minimize variability in PH-002 assays
Welcome to the technical support center for the PH-002 Phospho-Protein X Assay. This guide is designed to help researchers, scientists, and drug development professionals minimize variability and achieve robust, reproducible results. The this compound assay is a cell-based ELISA designed to quantify the phosphorylation of Protein X, a key downstream target in the RTK-STAT signaling pathway, crucial for screening potential therapeutic compounds.
Troubleshooting Guide
High variability in assay results can obscure the real effects of your compounds. The coefficient of variation (%CV), a measure of precision, should ideally be below 15% for inter-assay and 10% for intra-assay calculations.[1] A high %CV is a common indicator of procedural inconsistencies. The Z-factor is another critical metric for assessing assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[2][3]
The following table outlines common sources of variability and their quantitative impact, along with recommended solutions.
| Problem Observed | Potential Cause | Quantitative Impact | Recommended Solution |
| High Intra-Assay CV (>10%) | Inconsistent cell seeding | Can increase %CV by >15% | Ensure a homogenous cell suspension and allow the plate to settle at room temperature for 15-30 minutes before incubation to promote even cell distribution.[4] |
| Pipetting errors | Small volume errors can significantly impact results.[5] | Use calibrated pipettes, practice proper technique (e.g., hold vertically), and avoid pipetting volumes below 5 µL.[5][6] | |
| Inadequate plate washing | Overly aggressive washing can increase imprecision; insufficient washing can increase background.[7][8] | Use a gentle, consistent washing technique. Manual washing with a squirt bottle is often more reproducible than poorly optimized automated washers.[7][9] | |
| Temperature fluctuations | Can alter enzyme kinetics and binding affinities.[5][10] | Use a calibrated incubator and allow all reagents to reach room temperature before use. Avoid placing plates near vents or windows.[5] | |
| High Inter-Assay CV (>15%) | Reagent variability | Lot-to-lot differences in media, serum, or antibodies. | Maintain a detailed record of lot numbers.[11] When possible, purchase a single large lot of critical reagents for the entire study. |
| Inconsistent incubation times | Affects reaction kinetics and signal development.[5][12] | Use a precise timer for all incubation steps. Handle all plates in the same order and time sequence.[6][13] | |
| Cell passage number | High passage numbers can lead to phenotypic drift.[14] | Use cells with a consistent and low passage number. For large screens, consider using a single, large batch of cryopreserved "thaw-and-use" cells.[14] | |
| "Edge Effects" | Evaporation from outer wells | Can concentrate reagents, leading to artificially high or low signals in edge wells.[15] | Avoid using the outermost wells for samples. Instead, fill them with sterile water or buffer to create a humidity barrier.[16] |
| Low Z-Factor (<0.5) | Low signal-to-noise ratio | Weak signal from positive controls or high background in negative controls. | Optimize cell seeding density to maximize the assay window.[11] Ensure proper washing to reduce background.[8] |
| Substrate quality/concentration | Degraded or improperly concentrated substrate (e.g., ATP) can limit the enzymatic reaction.[15] | Aliquot and store substrates and enzymes at recommended temperatures to avoid freeze-thaw cycles.[15] Use an optimal ATP concentration. |
Visual Guides
This compound Experimental Workflow
Caption: Overview of the this compound cell-based assay workflow.
Troubleshooting Logic for High CV%
Caption: Decision tree for troubleshooting high assay variability.
Hypothetical this compound Signaling Pathway
Caption: The RTK-STAT pathway leading to Protein X phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable Coefficient of Variation (%CV) for the this compound assay? A: For reliable results, the intra-assay %CV (variation within a single plate) should be less than 10%. The inter-assay %CV (variation between different plates/runs) should be less than 15%.[1] Values exceeding these thresholds suggest a need for troubleshooting.
Q2: My negative controls (vehicle only) have a high background signal. What is the cause? A: High background can be caused by several factors:
-
Insufficient Washing: Residual secondary antibody will lead to a non-specific signal. Ensure all wash steps are performed thoroughly.[8][17]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other components. Ensure you are using a highly cross-adsorbed secondary antibody.[17]
-
Extended Incubation: Over-incubation with the substrate can lead to higher background. Adhere strictly to the protocol's incubation times.[18]
Q3: My positive controls show a weak or no signal. What should I check? A: A weak signal suggests a problem with one of the critical assay components or steps:
-
Inactive Reagents: Ensure your ligand, antibodies, and substrate have been stored correctly and are not expired. Avoid repeated freeze-thaw cycles.[15][18]
-
Cell Health: Only use healthy, viable cells that are in the logarithmic growth phase.[11] Stressed or over-confluent cells may not respond properly to stimuli.
-
Incorrect Reagent Preparation: Double-check all dilutions and calculations for reagents like antibodies and compounds.[19]
-
Omission of a Step: Carefully review the protocol to ensure no steps, such as the addition of the primary antibody, were accidentally missed.[19]
Q4: How do I choose the optimal cell seeding density? A: The ideal seeding density ensures cells are in the logarithmic growth phase for the experiment's duration and reach about 80-90% confluency by the end.[4] To determine this, perform a preliminary experiment by seeding a range of cell densities (e.g., 2,500 to 40,000 cells/well) and measuring the signal window (difference between stimulated and unstimulated wells) after the standard assay time.[20][21] Choose the density that provides the largest and most consistent signal window.
Q5: Can I use an automated plate washer? A: Yes, but it must be properly optimized. Automated washers can be a source of variability if the aspiration/dispense settings are too aggressive, which can dislodge cells or strip bound antibodies from the well.[7] If you observe high %CVs with an automated washer, validate its performance against a gentle manual washing technique.[7][9]
Key Experimental Protocol: this compound Assay
This protocol outlines the primary steps for performing the this compound assay in a 96-well format.
1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells and prepare a homogenous single-cell suspension in the appropriate culture medium. c. Determine cell density and viability using a cell counter. d. Dilute the cell suspension to the pre-optimized seeding concentration. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
2. Compound Treatment: a. Prepare serial dilutions of your test compounds and controls in serum-free medium. b. Gently remove the culture medium from the wells. c. Add 50 µL of the diluted compounds/controls to the appropriate wells. d. Incubate for the desired treatment time (e.g., 1 hour) at 37°C and 5% CO2.
3. Cell Fixation and Permeabilization: a. Remove the treatment medium. b. Add 100 µL of 4% paraformaldehyde in PBS to each well to fix the cells. Incubate for 20 minutes at room temperature. c. Wash each well 3 times with 200 µL of Wash Buffer (e.g., PBS with 0.1% Tween-20). d. Add 100 µL of Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) to each well. Incubate for 15 minutes at room temperature.
4. Immunodetection: a. Wash wells 3 times with Wash Buffer. b. Add 100 µL of Blocking Buffer (e.g., 5% BSA in Wash Buffer) to each well. Incubate for 1 hour at room temperature. c. Wash wells 3 times with Wash Buffer. d. Add 50 µL of the diluted primary antibody (anti-Phospho-Protein X) to each well. Incubate for 2 hours at room temperature or overnight at 4°C. e. Wash wells 3 times with Wash Buffer. f. Add 50 µL of the diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light. g. Wash wells 5 times with Wash Buffer to remove all unbound secondary antibody.
5. Signal Development and Measurement: a. Add 100 µL of TMB Substrate to each well. Incubate at room temperature until sufficient color develops (typically 5-20 minutes). b. Add 100 µL of Stop Solution (e.g., 1 M H2SO4) to each well to stop the reaction. c. Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the Stop Solution.
References
- 1. salimetrics.com [salimetrics.com]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 6. researchgate.net [researchgate.net]
- 7. cygnustechnologies.com [cygnustechnologies.com]
- 8. alpco.com [alpco.com]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. sensoscientific.com [sensoscientific.com]
- 11. biocompare.com [biocompare.com]
- 12. Effect of incubation temperature and time on the precision of data generated by antibiotic disc diffusion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tecan.com [tecan.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. benchchem.com [benchchem.com]
- 16. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. ibidi.com [ibidi.com]
Adjusting PH-002 dosage for different experimental models
Welcome to the Technical Support Center for PH-002. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success with this compound, a small molecule inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction. By binding to ApoE4, it corrects its structure, which is thought to rescue detrimental effects associated with the ApoE4 isoform, such as impaired mitochondrial motility and reduced neurite outgrowth in neuronal cells.[1][2][3] this compound has been shown to increase levels of mitochondrial complex IV subunit 1 (COX1) and promote dendritic spine development in primary neurons from NSE-apoE4 transgenic mice.[1][2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. Based on available data, here are some recommended starting points:
-
FRET Assay for ApoE4 Domain Interaction: The reported IC50 is 116 nM.[1][2][3]
-
Neuronal Cell Culture (Neuro-2a, primary neurons): Effective concentrations ranging from 100 nM to 200 nM have been used to rescue ApoE4-related phenotypes such as impaired neurite outgrowth and to increase COX1 levels.[1][2][3]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental model and assay.
Q3: Is there any available in vivo dosage information for this compound?
A3: As of the latest available information, specific in vivo dosages for this compound in animal models have not been reported in publicly accessible literature. The development of an in vivo dosing regimen requires careful consideration of the compound's pharmacokinetic and pharmacodynamic properties, which do not appear to be publicly available for this compound. Researchers planning in vivo studies will need to conduct dose-range finding and maximum tolerated dose (MTD) studies.[4] General guidance on formulating compounds for in vivo use and considerations for dose selection can be found in the "Troubleshooting Guide for In Vivo Experiments" section.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents such as DMSO.[2][3] For in vitro experiments, a high-concentration stock solution (e.g., 10 mM) can be prepared in DMSO. This stock can then be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| High variability in results | Inconsistent cell seeding density, edge effects in multi-well plates, or variability in compound dilution. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of plates for critical experiments or fill them with sterile PBS to maintain humidity. Prepare a master mix of the this compound dilution for treating replicate wells. |
| No observable effect of this compound | Sub-optimal drug concentration, insufficient incubation time, or cell line not expressing ApoE4. | Perform a dose-response experiment with a wider range of concentrations. Optimize the incubation time based on the specific phenotype being measured. Confirm ApoE4 expression in your cell model using techniques like Western blot or PCR. |
| Cell toxicity or death | This compound concentration is too high, or the solvent (DMSO) concentration is toxic. | Use a lower concentration of this compound. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (e.g., <0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
In Vivo Experiments (General Guidance)
| Issue | Possible Cause | Suggested Solution |
| Poor compound solubility in vehicle | Inappropriate vehicle for the compound's physicochemical properties. | This compound is reported to be soluble in a mixture of DMSO, PEG300, Tween-80, and saline.[2] Experiment with different ratios of co-solvents to achieve a clear and stable solution. Gentle warming and sonication may aid dissolution. |
| Injection site reaction | The formulation may be irritating due to pH, tonicity, or high concentration of co-solvents. | Adjust the pH of the final formulation to be as close to physiological pH as possible. Ensure the formulation is sterile. Consider diluting the compound to a larger volume (within acceptable limits for the route of administration) to reduce local concentration. |
| Lack of efficacy in vivo | Insufficient dose, poor bioavailability, or rapid metabolism. | Conduct pharmacokinetic (PK) studies to determine the compound's half-life, clearance, and bioavailability. This will inform the optimal dosing regimen (dose and frequency). Consider alternative routes of administration if oral bioavailability is low. |
| Toxicity in animals | The dose is above the maximum tolerated dose (MTD). | Conduct a dose-escalation study to determine the MTD. Monitor animals closely for clinical signs of toxicity, body weight loss, and changes in behavior. Reduce the dose or dosing frequency if toxicity is observed. |
Data Presentation
Summary of In Vitro this compound Concentrations
| Experimental Model | Assay | Effective Concentration / IC50 | Reference |
| Neuronal Cells | FRET for ApoE4 domain interaction | IC50: 116 nM | [1][2][3] |
| Primary Neurons (NSE-apoE4 transgenic mice) | Dendritic spine development | 100 nM | [2] |
| Primary Neurons (NSE-apoE4 transgenic mice) | COX1 level enhancement | 200 nM (after 4 days) | [2] |
| Neuro-2a cells expressing EGFP-ApoE4 | Rescue of impaired intracellular trafficking | 100 nM | [3] |
| Neuro-2a cells expressing ApoE4 | Rescue of neurite outgrowth impairment | 100 nM | [3] |
| Neuro-2a cells expressing ApoE4 | Restoration of mitochondrial complex IV subunit 1 | EC50: 39 nM | [3] |
| PC12 cells expressing ApoE4 | Increase in mitochondrial motility | EC50: <1 nM | [3] |
Experimental Protocols
Key In Vitro Assays for this compound Evaluation
A detailed methodology for each of the following key experiments is provided below.
-
Neuro-2a Cell Culture and Transfection
-
Primary Neuron Culture
-
Neurite Outgrowth Assay
-
FRET Assay for ApoE4 Domain Interaction
-
Mitochondrial Motility Assay
-
COX1 Expression Analysis (Western Blot)
-
Dendritic Spine Analysis
1. Neuro-2a Cell Culture and Transfection
-
Cell Culture:
-
Culture Neuro-2a cells (ATCC CCL-131) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Transfection (for ApoE4 expression):
-
Seed Neuro-2a cells in 6-well plates at a density of 2 x 10^5 cells/well one day before transfection.
-
Transfect cells with a plasmid encoding human ApoE4 (e.g., pEGFP-N1-ApoE4) using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24-48 hours post-transfection, cells can be used for subsequent experiments.
-
2. Primary Neuron Culture
-
Preparation:
-
Coat culture plates or coverslips with poly-L-lysine (50 µg/mL in borate (B1201080) buffer) overnight at 37°C.
-
Rinse coated surfaces with sterile water twice before use.
-
-
Dissociation:
-
Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Maintenance:
-
Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Plate the neurons at the desired density on the pre-coated surfaces.
-
Maintain the culture at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days.
-
3. Neurite Outgrowth Assay
-
Cell Plating:
-
Plate Neuro-2a cells or primary neurons in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Allow cells to adhere for 24 hours.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
-
Imaging and Analysis:
-
After 48-72 hours of incubation, fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize the cells with 0.1% Triton X-100 and stain with an antibody against a neuronal marker (e.g., β-III tubulin).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
4. FRET Assay for ApoE4 Domain Interaction
-
Principle: This assay measures the interaction between the N-terminal and C-terminal domains of ApoE4, each tagged with a fluorescent protein (e.g., CFP and YFP) that forms a FRET pair. This compound is expected to disrupt this interaction, leading to a decrease in the FRET signal.
-
Procedure:
-
Co-transfect cells (e.g., HEK293 or Neuro-2a) with plasmids encoding ApoE4-CFP and ApoE4-YFP.
-
After 24-48 hours, treat the cells with various concentrations of this compound.
-
Measure the fluorescence emission of both CFP (donor) and YFP (acceptor) using a fluorescence plate reader or a microscope equipped for FRET imaging.
-
Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence. A decrease in this value indicates inhibition of the interaction.
-
5. Mitochondrial Motility Assay
-
Cell Preparation:
-
Culture cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a plasmid encoding a mitochondrially targeted fluorescent protein (e.g., pDsRed2-Mito).
-
-
Live-Cell Imaging:
-
Mount the dish on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire time-lapse images of the fluorescently labeled mitochondria at regular intervals (e.g., every 5 seconds for 5 minutes).
-
-
Analysis:
-
Generate kymographs from the time-lapse movies using software like ImageJ. A kymograph is a graphical representation of spatial position over time.
-
Analyze the kymographs to quantify mitochondrial velocity, distance traveled, and the percentage of motile mitochondria.
-
6. COX1 Expression Analysis (Western Blot)
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against COX1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the COX1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
7. Dendritic Spine Analysis
-
Cell Culture and Transfection:
-
Culture primary neurons on coverslips for at least 14 days in vitro (DIV).
-
Transfect the neurons with a plasmid encoding a fluorescent protein to visualize neuronal morphology (e.g., pEGFP).
-
-
Treatment and Staining:
-
Treat the neurons with this compound or vehicle control for the desired duration.
-
Fix the cells with 4% PFA and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire high-resolution Z-stack images of dendrites using a confocal microscope.
-
Use image analysis software (e.g., ImageJ with the SpineJ plugin or Imaris) to quantify spine density (number of spines per unit length of dendrite) and analyze spine morphology (e.g., classifying spines as thin, stubby, or mushroom-shaped).
-
Mandatory Visualizations
Caption: this compound mechanism of action on the ApoE4 pathway.
References
Validation & Comparative
PH-002 Versus Other ApoE4 Modulators: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of PH-002, a small molecule structure corrector of Apolipoprotein E4 (ApoE4), with other emerging ApoE4 modulators. This document synthesizes available preclinical and clinical data to evaluate their performance and therapeutic potential in the context of Alzheimer's disease and other ApoE4-related pathologies.
The Apolipoprotein E4 (ApoE4) allele is the most significant genetic risk factor for late-onset Alzheimer's disease. Its protein product, ApoE4, adopts a pathological conformation due to a single amino acid change, leading to a cascade of neurotoxic events, including increased amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and neuronal dysfunction. Modulating ApoE4's structure and function presents a promising therapeutic strategy. This guide focuses on a direct comparison of this compound with other ApoE4 modulators, including other structure correctors, lipidation enhancers, and ApoE mimetic peptides.
Mechanism of Action: A Structural and Functional Overview
ApoE4 modulators can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for evaluating their therapeutic potential and potential for combination therapies.
-
ApoE4 Structure Correctors: These small molecules, such as this compound and GIND-25, are designed to directly bind to the ApoE4 protein and correct its misfolded structure.[1][2] This structural correction is intended to restore its function to be more like the neutral ApoE3 isoform, thereby mitigating its pathological effects.[3]
-
ApoE Lipidation Enhancers: This class of drugs, including bexarotene (B63655) and CS-6253, aims to increase the lipidation of ApoE4.[4][5] Proper lipidation is crucial for ApoE's function in cholesterol transport and Aβ clearance. By enhancing lipidation, these modulators aim to improve ApoE4's physiological functions.
-
ApoE Mimetic Peptides: These are small peptides, such as CN-105 and Ac-hE18A-NH2, that are designed to mimic the beneficial functions of the ApoE protein, such as its anti-inflammatory and neuroprotective properties, without being isoform-specific.[6][7]
Preclinical Data Summary: A Head-to-Head Comparison
The following tables summarize the available preclinical data for this compound and other selected ApoE4 modulators across key experimental endpoints relevant to Alzheimer's disease pathology. It is important to note that the data is compiled from various studies and direct head-to-head comparisons in the same experimental systems are limited.
Table 1: ApoE4 Structure Correctors - this compound vs. GIND-25
| Parameter | This compound | GIND-25 | Reference(s) |
| Mechanism | ApoE4 Structure Corrector | ApoE4 Structure Corrector | [1][2] |
| IC50 (FRET Assay) | 116 nM | Not Reported | |
| Effective Concentration (ApoE4 Trafficking Rescue) | 100 nM | 1 µM | [8] |
| Effect on Neurite Outgrowth | Rescued ApoE4-induced impairment | Not Reported | [8] |
| Effect on Dendritic Spine Density | Increased to ApoE3 levels | Not Reported | [8] |
| Effect on Mitochondrial Function | Restores mitochondrial function | Not Reported |
Table 2: Comparison of this compound with Other Classes of ApoE4 Modulators
| Modulator (Class) | Key Preclinical Findings | Reference(s) |
| This compound (Structure Corrector) | Corrects ApoE4 structure, rescues trafficking defects, restores neurite outgrowth and dendritic spine density, improves mitochondrial function. | [8] |
| Bexarotene (Lipidation Enhancer) | Increases ApoE lipidation, reduces soluble Aβ levels, and reverses cognitive deficits in mouse models. Clinical trial results were mixed, with some benefit in ApoE4 non-carriers. | [4][9][10] |
| CS-6253 (Lipidation Enhancer) | Increases lipidation of ApoE4, reverses Aβ42 accumulation and tau hyperphosphorylation, and reverses synaptic and cognitive deficits in ApoE4-targeted replacement mice. | [2][5][11] |
| CN-105 (ApoE Mimetic Peptide) | Reduces brain inflammation, improves brain pathology, and enhances learning and memory in a mouse model of Alzheimer's disease with the ApoE4 allele. | [4][6][12][13][14][15] |
| Ac-hE18A-NH2 (ApoE Mimetic Peptide) | Reduces plasma cholesterol and possesses anti-inflammatory properties. Shown to decrease Aβ levels in vitro and in vivo. | [5][7][16][17][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of key experimental protocols used to evaluate the efficacy of ApoE4 modulators.
Förster Resonance Energy Transfer (FRET) Assay for ApoE4 Domain Interaction
This cell-based assay is used to screen for compounds that can disrupt the interaction between the N-terminal and C-terminal domains of the ApoE4 protein, a key feature of its pathological conformation.
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.
Protocol Outline:
-
Constructs: Neuronal cells are transfected with a construct encoding ApoE4 fused to a FRET pair, such as a cyan fluorescent protein (CFP) at the N-terminus and a yellow fluorescent protein (YFP) at the C-terminus.
-
Compound Treatment: Cells are treated with the test compound (e.g., this compound) at various concentrations.
-
Imaging: Cells are imaged using a fluorescence microscope equipped for FRET imaging. The emission of YFP is measured upon excitation of CFP.
-
Data Analysis: The FRET efficiency is calculated as the ratio of YFP emission to CFP emission. A decrease in FRET efficiency indicates that the compound has disrupted the domain interaction, increasing the distance between the N- and C-termini.
Fluorescence Recovery After Photobleaching (FRAP) for ApoE4 Trafficking
FRAP is a microscopy technique used to study the dynamics of molecular mobility, in this case, the trafficking of ApoE4 within the secretory pathway of live cells.
Principle: A specific region of interest within a cell expressing a fluorescently tagged protein (e.g., GFP-ApoE4) is irreversibly photobleached using a high-intensity laser. The subsequent recovery of fluorescence in the bleached area is monitored over time. The rate of recovery provides information about the mobility of the fluorescently tagged protein.
Protocol Outline:
-
Cell Culture: Neuronal cells are cultured on glass-bottom dishes and transfected with a plasmid encoding GFP-ApoE4.
-
Compound Treatment: Cells are treated with the ApoE4 modulator (e.g., this compound) or a vehicle control.
-
Image Acquisition: Live-cell imaging is performed using a confocal microscope. A pre-bleach image is acquired.
-
Photobleaching: A defined region of interest (e.g., within the endoplasmic reticulum or Golgi apparatus) is photobleached with a high-intensity laser.
-
Post-Bleach Imaging: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached region.
-
Data Analysis: The fluorescence intensity in the bleached region is measured over time and normalized to the pre-bleach intensity. The rate of fluorescence recovery and the mobile fraction of the protein are calculated. An increased rate of recovery indicates improved trafficking of ApoE4.[20][21][22][23][24]
Dendritic Spine Density and Morphology Analysis
This method is used to assess the effects of ApoE4 modulators on the structure of dendritic spines, which are the primary sites of excitatory synapses in the brain and are known to be affected in Alzheimer's disease.
Principle: Golgi-Cox staining is a classic histological technique that sparsely labels a small percentage of neurons in their entirety, allowing for the detailed visualization of dendritic branches and spines.
Protocol Outline:
-
Tissue Preparation: Brain tissue from animal models is processed using a Golgi-Cox staining kit. This involves immersion in a solution containing potassium dichromate and mercuric chloride, followed by a silver nitrate (B79036) solution.[1][6][25][26][27]
-
Sectioning: The stained brain tissue is sectioned using a vibratome or cryostat.
-
Imaging: Sections are imaged under a high-magnification microscope. Z-stack images of dendrites from specific neuronal populations are acquired.
-
Image Analysis: The number of dendritic spines per unit length of dendrite is quantified to determine spine density. The morphology of the spines (e.g., length, head width) can also be analyzed using image analysis software. An increase in spine density or a shift towards a more mature spine morphology is indicative of a neuroprotective effect.
Conclusion
This compound, as a small molecule ApoE4 structure corrector, represents a targeted therapeutic approach to address the fundamental protein misfolding that contributes to ApoE4's pathological effects. Preclinical data suggests that this compound is a potent modulator of ApoE4, demonstrating efficacy in cellular models at nanomolar concentrations. When compared to other ApoE4 modulators, such as lipidation enhancers and mimetic peptides, this compound offers a distinct mechanism of action that directly addresses the root cause of ApoE4's gain of toxic function.
While lipidation enhancers like bexarotene and CS-6253 have shown promise in preclinical models, their clinical translation has been met with mixed results or is still in early stages. ApoE mimetic peptides offer a broader, function-mimicking approach but may not specifically target the pathological conformation of ApoE4.
Further head-to-head preclinical studies in standardized animal models are warranted to provide a more definitive comparison of these different therapeutic strategies. The continued development and investigation of this compound and other ApoE4 modulators hold significant promise for the development of novel, disease-modifying therapies for Alzheimer's disease and other ApoE4-associated conditions. The detailed experimental protocols provided in this guide are intended to facilitate the rigorous evaluation of these and future ApoE4-targeted therapeutics.
References
- 1. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 2. APOE and Alzheimer’s Disease: Advances in Genetics, Pathophysiology, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the ABCA1 agonist CS-6253 on amyloid-β and lipoprotein metabolism in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curealz.org [curealz.org]
- 5. Novel fatty acyl apoE mimetic peptides have increased potency to reduce plasma cholesterol in mice and macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines | PLOS One [journals.plos.org]
- 7. Frontiers | Apolipoprotein Mimetic Peptides: A New Approach for the Treatment of Asthma [frontiersin.org]
- 8. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. Reversal of apoE4-driven brain pathology and behavioral deficits by bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzforum.org [alzforum.org]
- 12. Apolipoprotein E mimetic peptide CN-105 improves outcome in a murine model of SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can an ApoE Mimetic Peptide Reduce Rates of Secondary Brain Injury? | Duke Health Referring Physicians [physicians.dukehealth.org]
- 14. researchgate.net [researchgate.net]
- 15. Scholars@Duke publication: Apolipoprotein E mimetic peptide CN-105 improves outcome in a murine model of SAH. [scholars.duke.edu]
- 16. Apolipoprotein E mimetic is more effective than apolipoprotein A-I mimetic in reducing lesion formation in older female apo E null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ac‑hE‑18A‑NH2, a novel dual‑domain apolipoprotein mimetic peptide, inhibits apoptosis in macrophages by promoting cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ApoE mimetic peptide decreases Aβ production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ibidi.com [ibidi.com]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescence recovery after photobleaching (FRAP) [protocols.io]
- 23. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 25. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Scholars@Duke publication: Rapid Golgi analysis method for efficient and unbiased classification of dendritic spines. [scholars.duke.edu]
Comparing the efficacy of PH-002 and GIND25
An Objective Comparison of PH-002 and GIND25: Efficacy as ApoE4 Structure Correctors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two small-molecule apolipoprotein E4 (ApoE4) structure correctors, this compound and GIND25. The data presented is compiled from published research to aid in the objective assessment of their respective therapeutic potential in the context of ApoE4-related neurodegenerative diseases.
Apolipoprotein E4 is a major genetic risk factor for late-onset Alzheimer's disease. Its pathological conformation, caused by an interaction between its N-terminal and C-terminal domains, is linked to neuronal toxicity. Both this compound and GIND25 are designed to disrupt this domain interaction, thereby rescuing neurons from the detrimental effects of ApoE4.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and GIND25.
| Parameter | This compound | GIND25 | Reference |
| Potency (IC₅₀) | 116 nM | Not specified, but stated to be less potent than this compound.[1][2] | [2][3][4][5] |
| Effective Concentration in Neuro-2a cells | 100 nM | 1 µM | [1] |
| Mitochondrial Motility Rescue (EC₅₀) | <1 nM | Not specified | [5] |
| Mitochondrial Complex IV Subunit 1 Restoration (EC₅₀) | 39 nM | Not specified | [5] |
Key Experimental Findings
| Experiment | Effect of this compound (at 100 nM) | Effect of GIND25 (at 1 µM) |
| ApoE4 Intracellular Trafficking | Rescued impaired trafficking in the endoplasmic reticulum and Golgi apparatus.[1][5] | Rescued impaired trafficking in the endoplasmic reticulum and Golgi apparatus.[1] |
| Neurite Outgrowth | Prevented impairments induced by ApoE4 expression.[5] | Not specified in direct comparison. |
| Dendritic Spine Development | Increased development in primary neurons from NSE-apoE4 transgenic mice to levels comparable to NSE-apoE3 neurons.[3][4] | Not specified in direct comparison. |
| Mitochondrial Function | Increased levels of mitochondrial complex IV subunit 1.[5] | Restored mitochondrial complex IV levels.[6] |
| COX1 Levels | Increased by ~60% in primary neurons from NSE-apoE4 transgenic mice after 4 days of treatment at 200 nM.[3][4] | Not specified. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and GIND25 and a typical experimental workflow for their evaluation.
Caption: Mechanism of ApoE4 structure correctors this compound and GIND25.
Caption: Workflow for assessing ApoE4 intracellular trafficking rescue.
Experimental Protocols
Cell Culture and Transfection:
Neuro-2a cells are cultured and transfected with EGFP-apoE4 using Lipofectamine 2000. Stable cell lines are selected using neomycin.
Drug Treatment:
Neuro-2a cells expressing EGFP-ApoE4 are seeded in 24-well plates. The cells are then treated with either 100 nM this compound or 1 µM GIND25 in Opti-MEM for 72 hours. A DMSO control is also included.
Fluorescence Recovery After Photobleaching (FRAP):
FRAP experiments are performed to measure the mobility of EGFP-ApoE4 within the endoplasmic reticulum (ER) and Golgi apparatus.
-
Cells are plated on chamber slides coated with poly-L-lysine.
-
Imaging is conducted using a confocal microscope with a 63x oil objective, maintaining the cells at 37°C and 5% CO₂.
-
A defined region of interest within the ER or Golgi is photobleached using a high-intensity laser.
-
The recovery of fluorescence in the bleached region is monitored over time.
-
The mobile and immobile fractions of EGFP-ApoE4 are calculated from the fluorescence recovery curves.
Summary and Conclusion
The available data indicates that both this compound and GIND25 are effective in correcting the pathological conformation of ApoE4 and rescuing its associated cellular deficits. However, this compound demonstrates significantly higher potency, achieving comparable or superior effects at a 10-fold lower concentration than GIND25 in cell-based assays.[1] The lower effective concentration of this compound suggests a more favorable therapeutic window and potentially fewer off-target effects. Further in-vivo studies are necessary to fully elucidate the comparative therapeutic efficacy and safety profiles of these two compounds.
References
- 1. Structure-dependent Impairment of Intracellular Apolipoprotein E4 Trafficking and Its Detrimental Effects Are Rescued by Small-molecule Structure Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ApoE4 Modulator, PH002 A phthalazinone derived compound that directly binds to the 22-kDa amino-terminal region of apolipoprotein E4 (ApoE4) and blocks its intramolecular domain interactions in neuronal cells thereby reversing the detrimental effects of ApoE4. | 1311174-68-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Potential of PH-002 (PRI-002) in Alzheimer's Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational Alzheimer's disease (AD) therapeutic, PH-002 (PRI-002), against other prominent alternatives. This analysis is supported by available preclinical and clinical experimental data, offering a comprehensive overview of its unique mechanism and potential efficacy.
PRI-002, an orally available D-peptide, has emerged as a novel therapeutic candidate for Alzheimer's disease by specifically targeting and disassembling toxic amyloid-beta (Aβ) oligomers into non-toxic monomers.[1] This approach differs significantly from many antibody-based therapies that primarily target amyloid plaques. Preclinical studies in mouse models of Alzheimer's have demonstrated promising results, with PRI-002 not only preventing cognitive decline but also reversing existing memory deficits.[1][2][3][4] Human trials have further established its safety and hinted at cognitive benefits, setting the stage for ongoing larger-scale clinical investigations.
Mechanism of Action: A Focus on Aβ Oligomers
The prevailing amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease. However, recent research suggests that soluble Aβ oligomers, rather than the insoluble fibrillar plaques, are the primary neurotoxic species. PRI-002 is designed to directly neutralize these toxic oligomers.
Below is a diagram illustrating the proposed signaling pathway of PRI-002 in mitigating Aβ oligomer-induced neurotoxicity.
Preclinical Validation in Alzheimer's Models
PRI-002 has undergone testing in various mouse models of Alzheimer's disease, demonstrating notable improvements in cognitive function. A key behavioral test used in these studies is the Morris Water Maze, which assesses spatial learning and memory.
Table 1: Summary of Preclinical Efficacy of PRI-002
| Animal Model | Key Findings |
| Alzheimer's-like mice | Treated mice showed significant improvements in memory and cognition compared to the placebo group.[1][5] |
| Elderly mice with full-blown disease | PRI-002 was able to recover memory and reverse cognitive impairments.[3] |
Clinical Evaluation of PRI-002
Following promising preclinical results, PRI-002 has advanced to clinical trials in humans.
Phase 1b Study
A randomized, double-blind, placebo-controlled Phase 1b study evaluated the safety, tolerability, and pharmacokinetics of PRI-002 in patients with mild cognitive impairment (MCI) or mild dementia due to Alzheimer's disease.
| Endpoint | Result |
| Primary (Safety) | PRI-002 was well-tolerated with no serious adverse events reported. No cases of amyloid-related imaging abnormalities (ARIA) were observed.[6][7][8][9] |
| Cognitive (Exploratory) | Patients receiving PRI-002 showed a statistically significant improvement in the CERAD word list test at day 56 compared to the placebo group (p ≤ 0.05).[7][8][10] |
| Biomarkers | No significant changes were observed in cerebrospinal fluid (CSF) biomarkers, including p-tau, t-tau, Aβ 1-40, and Aβ 1-42, after 28 days of treatment.[6][7][9] |
Ongoing Phase 2a Study (PRImus-AD)
A Phase 2a study, PRImus-AD, is currently underway to further assess the efficacy and safety of PRI-002 in a larger patient population with MCI or mild dementia due to AD.[11][12][13][14][15] This trial will evaluate the change in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) as its primary efficacy endpoint.[11]
Comparative Analysis with Other Alzheimer's Therapeutics
To provide context for the potential of PRI-002, this section compares its available data with that of other notable Alzheimer's drug candidates, including those with different mechanisms of action.
Table 3: Comparison of Investigational Alzheimer's Disease Drugs
| Drug | Target/Mechanism | Key Efficacy Results | Key Safety Findings |
| PRI-002 | Aβ Oligomer Disassembly | Phase 1b: Significant improvement in CERAD word list.[7][8][10] | Phase 1b: Well-tolerated, no ARIA observed.[6][7][8][9] |
| AL002 | TREM2 Agonist | Phase 2 (INVOKE-2): Failed to meet primary endpoint of slowing clinical decline (CDR-SB). No significant effect on biomarkers or amyloid PET.[16][17][18][19] | Phase 2: Observed amyloid-related imaging abnormalities (ARIA) and infusion-related reactions.[17][18][19] |
| Lecanemab (Leqembi) | Soluble Aβ Protofibrils | Phase 3 (Clarity AD): Reduced clinical decline on CDR-SB by 27% compared to placebo at 18 months.[20] | Associated with ARIA-E (12.6%) and ARIA-H (17.3%). |
| Donanemab | Aβ Plaque (N3pG isoform) | Phase 3 (TRAILBLAZER-ALZ 2): Slowed clinical progression on iADRS by 35% and on CDR-SB by 36% in patients with low/medium tau pathology at 76 weeks.[21][22] | Associated with ARIA-E (24.0%) and ARIA-H (31.4%). Three treatment-related deaths were reported.[21][22] |
| Aducanumab (Aduhelm) | Aβ Aggregates (Plaques) | Phase 3 (EMERGE): Reduced clinical decline on CDR-SB by 22% in the high-dose group. Phase 3 (ENGAGE): Did not meet its primary endpoint.[23][24][25] | Associated with ARIA-E (35% in high-dose group). |
| Simufilam (B8192594) | Altered Filamin A | Phase 3 (RETHINK-ALZ & REFOCUS-ALZ): Did not meet co-primary endpoints of improving cognition (ADAS-Cog12) or function (ADCS-ADL).[26][27][28][29][30] | Generally well-tolerated with a favorable safety profile.[27][28][30] |
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of therapeutic candidates.
Preclinical: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.[31][32][33][34]
-
Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using the distal cues. The time taken to find the platform (escape latency) is recorded.[31][32]
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[31]
Clinical: Cognitive and Imaging Assessments
The CDR-SB is a global scale used to stage the severity of dementia.
Protocol:
-
Domains Assessed: The scale evaluates cognitive and functional performance in six domains: Memory, Orientation, Judgment & Problem Solving, Community Affairs, Home & Hobbies, and Personal Care.
-
Scoring: Each domain is rated on a 5-point scale (0 = none, 0.5 = questionable, 1 = mild, 2 = moderate, 3 = severe impairment). The "Sum of Boxes" is the sum of the scores for each of the six domains, ranging from 0 to 18.
The ADAS-Cog is a widely used instrument to measure cognitive function in Alzheimer's clinical trials.
Protocol:
-
Components: The scale consists of 11 to 13 tasks that assess various cognitive domains, including memory, language, and praxis.
-
Scoring: The total score ranges from 0 to 70 (for ADAS-Cog11), with higher scores indicating greater cognitive impairment.
Amyloid PET imaging is used to visualize and quantify amyloid plaques in the brain.
Protocol:
-
Radiotracer Injection: A specific radioactive tracer that binds to amyloid plaques is injected intravenously.
-
Image Acquisition: After a designated uptake period, the patient's head is scanned using a PET scanner to detect the distribution and density of the tracer.
-
Image Analysis: The PET images are analyzed to determine the extent of amyloid plaque deposition in different brain regions.[35][36][37]
Conclusion
PRI-002 presents a distinct and promising approach to Alzheimer's therapy by targeting the early, toxic Aβ oligomers. Preclinical data in various animal models have consistently demonstrated its potential to improve cognitive function. Early-phase clinical trials have established its safety in humans and provided preliminary evidence of cognitive benefit. The ongoing Phase 2a PRImus-AD trial will be crucial in further validating these initial findings and determining the clinical efficacy of this novel therapeutic strategy. In comparison to antibody-based treatments that have shown modest efficacy and are associated with a risk of ARIA, the favorable safety profile and oral administration of PRI-002 could offer significant advantages if its efficacy is confirmed in larger trials. The results of the PRImus-AD study are eagerly awaited by the scientific community.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Posttreatment Amyloid Levels and Clinical Outcomes Following Donanemab for Early Symptomatic Alzheimer Disease: A Secondary Analysis of the TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rxfiles.ca [rxfiles.ca]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Design of a phase 2 study and results of a phase 1b study in MCI and mild AD patients with the orally available PRI‐002 for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral PRI-002 treatment in patients with MCI or mild AD: a randomized, double-blind phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral PRI-002 treatment in patients with MCI or mild AD: a randomized, double-blind phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alzheimer's Association International Conference [alz.confex.com]
- 10. researchgate.net [researchgate.net]
- 11. neurologylive.com [neurologylive.com]
- 12. PRImus-AD | Alzheimer Europe [alzheimer-europe.org]
- 13. priavoid.com [priavoid.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Alzheimer’s Drug PRI-002 Receives EMA Approval for Phase II Trial [fz-juelich.de]
- 16. AL002 | ALZFORUM [alzforum.org]
- 17. Alector's Alzheimer's Drug Fails Phase 2 Trial, Forces 17% Staff Cut | ALEC Stock News [stocktitan.net]
- 18. Alector Announces Results from AL002 INVOKE-2 Phase 2 Trial [globenewswire.com]
- 19. Alector announces results from INVOKE-2 Phase 2 trial in early AD | Alzheimer Europe [alzheimer-europe.org]
- 20. New clinical data demonstrates three years of continuous treatment with dual-acting Leqembi (lecanemab-irmb) continues to significantly benefit early Alzheimer’s disease patients presented at AAIC 2024 - Medthority [medthority.com]
- 21. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Results from Lilly's TRAILBLAZER-ALZ2 clinical trial of donanemab are presented at Alzheimer's Association Conference and published in JAMA | Alzheimer Europe [alzheimer-europe.org]
- 23. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 24. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 25. ADUCANUMAB TRIALS EMERGE BUT DON’T ENGAGE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 26. Simufilam | ALZFORUM [alzforum.org]
- 27. Topline results from phase III ReThink-ALZ trial of simufilam did not meet biomarker endpoints for Alzheimer's disease – Medthority [medthority.com]
- 28. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 29. neurologylive.com [neurologylive.com]
- 30. Cassava ends simufilam Alzheimer’s programme after second Phase III failure [clinicaltrialsarena.com]
- 31. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 32. m.youtube.com [m.youtube.com]
- 33. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mmpc.org [mmpc.org]
- 35. snmmi.org [snmmi.org]
- 36. jnm.snmjournals.org [jnm.snmjournals.org]
- 37. jnm.snmjournals.org [jnm.snmjournals.org]
Cross-Validation of PH-002's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of PH-002, a promising small molecule designed to counteract the detrimental effects of the Apolipoprotein E4 (ApoE4) allele, a major genetic risk factor for late-onset Alzheimer's disease. The document is intended for researchers, scientists, and drug development professionals, offering a cross-validation of this compound's mechanism of action against other therapeutic strategies targeting ApoE4.
Executive Summary
This compound is an ApoE4 structure corrector that has been shown to disrupt the pathological intramolecular domain interaction specific to the ApoE4 protein. This guide compares this compound with other small molecule structure correctors, as well as alternative therapeutic modalities such as ApoE mimetic peptides and antibody-based therapies. The provided data and experimental protocols aim to facilitate a comprehensive evaluation of these different approaches.
Performance Comparison
The following table summarizes the quantitative data for this compound and its alternatives. It is important to note that the mechanisms of action for these compounds vary, and direct comparison of potency (e.g., IC50 values) should be interpreted within the context of their specific biological assays.
| Compound/Therapy | Class | Mechanism of Action | Key Quantitative Data | Reference Assay |
| This compound | Small Molecule | ApoE4 Structure Corrector | IC50: 116 nM [1] | FRET-based cell assay for ApoE4 domain interaction |
| CB9032258 | Small Molecule | ApoE4 Structure Corrector | IC50: 4245 ± 2149 nM | FRET-based cell assay for ApoE4 domain interaction |
| GIND-25 | Small Molecule | ApoE4 Structure Corrector | Effective concentration: 1 µM | Cell-based functional assays (e.g., mitochondrial function) |
| ApoE Mimetic Peptides | Peptide | Functional mimic of ApoE | Varies by peptide and assay | Functional assays (e.g., Aβ clearance, anti-inflammatory) |
| HAE-4 | Antibody | Targets aggregated ApoE for clearance | 50 mg/kg weekly dose in mice | In vivo plaque reduction assays in mouse models |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Förster Resonance Energy Transfer (FRET) Assay for ApoE4 Domain Interaction
This cell-based assay is designed to quantify the intramolecular interaction of the N-terminal and C-terminal domains of ApoE4.
-
Cell Line: Neuro-2a (N2a) cells stably expressing a FRET-based ApoE4 reporter construct. This construct typically consists of ApoE4 flanked by a donor fluorophore (e.g., GFP) and an acceptor fluorophore.
-
Assay Principle: The close proximity of the N- and C-terminal domains in the pathological conformation of ApoE4 allows for FRET to occur between the donor and acceptor fluorophores when the donor is excited. Small molecules that disrupt this interaction will lead to a decrease in the FRET signal.
-
Protocol:
-
Seed the stable N2a cells in 96-well or 384-well plates.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound, CB9032258) or vehicle control.
-
Incubate for a predetermined period (e.g., 24-72 hours).
-
Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader.
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the compound concentration to determine the IC50 value.
-
Mitochondrial Function Assays
These assays assess the ability of a compound to rescue ApoE4-induced mitochondrial dysfunction.
-
Cell Line: N2a cells expressing human ApoE4.
-
Endpoint: Measurement of mitochondrial respiratory chain complex levels (e.g., COX1) or mitochondrial membrane potential.
-
Protocol (for COX1 levels):
-
Culture N2a-ApoE4 cells and treat with the test compound (e.g., GIND-25 at 1 µM) or vehicle.
-
After the treatment period, lyse the cells and isolate the mitochondrial fraction.
-
Perform Western blotting on the mitochondrial lysates using an antibody specific for COX1.
-
Quantify the band intensity and normalize to a mitochondrial loading control (e.g., VDAC1).
-
In Vivo Plaque Reduction Assay
This assay evaluates the efficacy of a therapeutic agent in clearing amyloid plaques in a mouse model of Alzheimer's disease.
-
Animal Model: Transgenic mice expressing human ApoE4 and amyloid precursor protein (APP) with mutations that promote amyloid plaque formation.
-
Treatment: Administer the therapeutic agent (e.g., HAE-4 antibody at 50 mg/kg) or a control antibody to the mice on a regular schedule (e.g., weekly) for a specified duration.
-
Endpoint: Quantification of amyloid plaque burden in the brain.
-
Protocol:
-
Following the treatment period, sacrifice the animals and perfuse the brains.
-
Process one hemisphere for immunohistochemistry using an anti-amyloid-beta antibody.
-
Capture images of stained brain sections.
-
Use image analysis software to quantify the percentage of the cortical area covered by amyloid plaques.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Comparative Analysis of PH-002 and Other Small Molecule Correctors for Apolipoprotein E4
Apolipoprotein E4 (ApoE4) is a major genetic risk factor for late-onset Alzheimer's disease. Its pathogenic effect is largely attributed to a conformational change, known as domain interaction, which leads to protein misfolding, aggregation, and a cascade of downstream neurotoxic events. Small molecule correctors that can reverse this misfolding represent a promising therapeutic strategy. This guide provides a comparative analysis of PH-002, a notable ApoE4 small molecule corrector, with other similar agents, supported by available experimental data.
Data Presentation: Quantitative Comparison of ApoE4 Small Molecule Correctors
The following table summarizes the available quantitative data for this compound and other small molecule correctors targeting the ApoE4 protein. Direct comparison is facilitated by focusing on key in vitro assays that measure the inhibition of ApoE4 domain interaction and the rescue of associated cellular dysfunctions.
| Corrector | Target | Assay Type | IC50/EC50 | Reference |
| This compound | ApoE4 Domain Interaction | FRET Assay | IC50: 116 nM[1][2][3] | Chen et al., 2012 |
| Mitochondrial Function (COX1 Levels) | In-Cell Western | EC50: 39 nM[1] | Chen et al., 2012 | |
| Mitochondrial Motility | Live Cell Imaging | EC50: <1 nM[1] | Chen et al., 2012 | |
| CB9032258 | ApoE4 Domain Interaction | FRET Assay | IC50: ~4.2 µM | Chen et al., 2012 |
| Mitochondrial Function (COX1 Levels) | In-Cell Western | EC50: ~2.1 µM | Chen et al., 2012 | |
| Mitochondrial Motility | Live Cell Imaging | EC50: 30 nM | Chen et al., 2012 | |
| GIND-25 | ApoE4 Domain Interaction | N/A | Data not available | Ye et al., 2005 |
| GIND-105 | ApoE4 Domain Interaction | N/A | Data not available | Ye et al., 2005 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Förster Resonance Energy Transfer (FRET) Assay for ApoE4 Domain Interaction
This assay quantitatively measures the intramolecular interaction between the N-terminal and C-terminal domains of ApoE4.
-
Cell Line: Neuro-2a (N2a) cells stably expressing a fusion protein of ApoE4 with a FRET donor (e.g., Cyan Fluorescent Protein, CFP) at one terminus and a FRET acceptor (e.g., Yellow Fluorescent Protein, YFP) at the other.
-
Procedure:
-
Seed the stably transfected N2a cells in a 96-well plate.
-
Treat the cells with varying concentrations of the small molecule corrector (e.g., this compound) or vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Measure the fluorescence emission of both the donor (CFP) and the acceptor (YFP) using a fluorescence plate reader. FRET efficiency is calculated as the ratio of acceptor emission to donor emission.
-
A decrease in the FRET signal indicates a disruption of the domain interaction.
-
-
Data Analysis: The IC50 value, the concentration of the corrector that causes a 50% reduction in the FRET signal, is determined by plotting the FRET efficiency against the logarithm of the corrector concentration and fitting the data to a dose-response curve.
Mitochondrial Motility Assay
This assay assesses the rescue of impaired mitochondrial transport in neurons expressing ApoE4.
-
Cell Line: Primary neurons or neuronal cell lines (e.g., PC12) co-transfected with a plasmid encoding ApoE4 and a plasmid encoding a fluorescent mitochondrial marker (e.g., Mito-DsRed).
-
Procedure:
-
Culture the transfected neurons on glass-bottom dishes.
-
Treat the cells with the small molecule corrector or vehicle control.
-
Perform live-cell imaging using a confocal microscope equipped with a temperature- and CO2-controlled chamber.
-
Acquire time-lapse images of mitochondrial movement within the neurites.
-
-
Data Analysis: Kymographs are generated from the time-lapse images to visualize and quantify mitochondrial motility. Parameters such as the percentage of motile mitochondria, velocity, and distance traveled are measured. An increase in these parameters in corrector-treated ApoE4-expressing neurons compared to vehicle-treated cells indicates a rescue of mitochondrial transport.
Neurite Outgrowth Assay
This assay evaluates the ability of small molecule correctors to restore the impaired neurite extension caused by ApoE4.
-
Cell Line: Neuronal cell lines (e.g., Neuro-2a) or primary neurons expressing ApoE4.
-
Procedure:
-
Plate the cells at a low density on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Treat the cells with different concentrations of the small molecule corrector or vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), fix the cells.
-
Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis: The total length of neurites per neuron is quantified using automated image analysis software. An increase in neurite length in corrector-treated ApoE4-expressing neurons compared to vehicle-treated cells signifies a positive effect.
Mandatory Visualization
ApoE4 Pathological Signaling Pathway
The following diagram illustrates the key events in the pathological cascade initiated by the misfolding of the ApoE4 protein and the points of intervention for small molecule correctors.
References
Replicating Neuroprotective Effects of PH-002: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the neuroprotective effects of PH-002, a small molecule inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction. To facilitate the replication of these findings and to offer a comparative perspective, this document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows from the foundational research. We also present data on alternative ApoE4-targeting neuroprotective agents to provide a broader context for evaluating this compound's potential.
Comparative Efficacy of ApoE4-Targeted Neuroprotective Agents
The following tables summarize the key quantitative findings from studies on this compound and comparator compounds. These data highlight the potency and efficacy of these molecules in various in vitro and in vivo models of ApoE4-mediated neurotoxicity.
| Compound | Assay | Cell/Animal Model | Concentration/Dose | Key Result | Reference |
| This compound | FRET Assay (ApoE4 Domain Interaction) | Neuro-2a cells | IC50: 116 nM | Inhibits ApoE4 domain interaction | [1][2] |
| Mitochondrial Complex IV (COX1) Levels | Neuro-2a cells expressing ApoE4 | EC50: 39 nM | Restores mitochondrial complex IV subunit 1 levels | [2] | |
| Mitochondrial Motility | PC12 cells expressing ApoE4 | EC50: <1 nM | Increases mitochondrial motility | [2] | |
| Neurite Outgrowth | Neuro-2a cells expressing ApoE4 | 100 nM | Prevents impairments in neurite outgrowth | [2][3] | |
| Dendritic Spine Development | Primary neurons from NSE-apoE4 transgenic mice | 100 nM | Increases dendritic spine density to levels of ApoE3 neurons | [3] | |
| Bumetanide (B1668049) | Morris Water Maze | APOE4-KI mice | 0.2 mg/kg/day (12 weeks) | Ameliorated cognitive deficits | [4] |
| Amyloid Plaque Load | J20/E4-KI AD mice | Not specified | Substantially reduced amyloid plaque load | [4] | |
| Imipramine | Aβ Fibrillization Assay | In vitro | Not specified | Inhibits ApoE4-catalyzed Aβ polymerization | [5] |
| Neuronal Cell Survival | Primary neurons from TgF344-AD rats | 1 µM | Increased neuronal cell survival | [5] | |
| HAE-4 (antibody) | Amyloid Plaque Reduction | 5XFAD mice expressing human APOE4 | Not specified | Reduced Aβ deposition, including cerebral amyloid angiopathy (CAA) | [6] |
| Cerebrovascular Function | 5XFAD mice expressing human APOE4 | Not specified | Rescued CAA-induced cerebrovascular dysfunction | [6] | |
| ApoE Mimetic Peptides | Aβ1-40 Levels | PS70 cells | 30 nM - 3 µM | Significantly decreased Aβ1-40 levels | [7] |
| Spatial Memory | APP/PS1ΔE9 mice | 50 µ g/day (6 weeks) | Improved performance in the Morris water maze test | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are the protocols for key experiments cited in the studies on this compound and its comparators.
This compound Experimental Protocols
1. Förster Resonance Energy Transfer (FRET) Assay for ApoE4 Domain Interaction
-
Cell Line: Neuro-2a cells stably expressing ApoE4 fused to FRET donor and acceptor fluorophores.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound or vehicle control.
-
Incubate for the desired period.
-
Measure the FRET signal using a fluorescence plate reader. A decrease in FRET indicates the inhibition of ApoE4 domain interaction.
-
-
Reference: [9]
2. Neurite Outgrowth Assay
-
Cell Line: Neuro-2a cells stably expressing ApoE3 or ApoE4.
-
Procedure:
-
Seed 7,500-8,000 cells per well on poly-L-lysine-coated 24-well plates in Opti-MEM.
-
Treat cells with 100 nM this compound or 0.03% DMSO (vehicle control).
-
Induce neurite outgrowth by incubating at 37°C for 72 hours.
-
Fix cells with 4% paraformaldehyde for 30 minutes.
-
Stain cells with SimplyBlue Safe Stain for 2 hours.
-
Acquire bright-field images using a Zeiss Axio Observer Z1 microscope.
-
Measure the length of the longest neurite for each cell.
-
-
Reference: [3]
3. Mitochondrial Motility Assay
-
Cell Line: PC12 cells expressing ApoE4.
-
Procedure:
-
Culture cells and transfect with a mitochondrial-targeted fluorescent protein.
-
Treat cells with this compound or vehicle control.
-
Acquire time-lapse images of mitochondrial movement within neurites using live-cell imaging microscopy.
-
Analyze the kymographs to quantify mitochondrial velocity and distance traveled.
-
-
Reference: [2]
Comparator Compound Experimental Protocols
1. Bumetanide - Morris Water Maze for Cognitive Assessment
-
Animal Model: Aged APOE4 knock-in (APOE4-KI) mice.
-
Procedure:
-
Administer bumetanide (0.2 mg/kg, i.p.) or vehicle daily for 12 weeks.
-
The Morris water maze consists of a circular pool filled with opaque water with a hidden escape platform.
-
Acquisition Phase: Train mice for several days to find the hidden platform.
-
Probe Trial: Remove the platform and record the time spent in the target quadrant where the platform was previously located.
-
-
Reference: [4]
2. Imipramine - Aβ Fibrillization Assay
-
Assay Type: High-throughput in vitro assay.
-
Procedure:
-
Develop an assay to measure ApoE4-catalyzed polymerization of the amyloid-β (Aβ) peptide into fibrils. This often involves using a fluorescent dye like Thioflavin T, which binds to amyloid fibrils and emits a measurable signal.
-
Screen a library of compounds (including imipramine) for their ability to inhibit this fibrillization in a dose-dependent manner.
-
-
Reference: [5]
3. HAE-4 Antibody - Immunohistochemistry for Amyloid Plaque Quantification
-
Animal Model: 5XFAD transgenic mice expressing human APOE4.
-
Procedure:
-
Administer the HAE-4 antibody or a control IgG to the mice.
-
After the treatment period, perfuse the animals and collect the brain tissue.
-
Prepare brain sections and perform immunohistochemistry using antibodies specific for Aβ plaques.
-
Image the stained sections using microscopy.
-
Quantify the amyloid plaque burden by measuring the percentage of the stained area in specific brain regions.
-
-
Reference: [6]
Visualizing the Mechanisms and Workflows
To further clarify the biological context and experimental designs, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound signaling pathway for neuroprotection.
Caption: Experimental workflow for the neurite outgrowth assay.
This guide is intended to serve as a valuable resource for researchers investigating the neuroprotective potential of this compound and other ApoE4-targeting compounds. The provided data, protocols, and visualizations aim to facilitate the replication of these critical findings and to inspire further research in the development of novel therapeutics for ApoE4-related neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. [escholarship.org]
- 4. Frontiers | Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease [frontiersin.org]
- 5. Imipramine and olanzapine block apoE4-catalyzed polymerization of Aβ and show evidence of improving Alzheimer’s disease cognition | bioRxiv [biorxiv.org]
- 6. APOE immunotherapy reduces cerebral amyloid angiopathy and amyloid plaques while improving cerebrovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ApoE mimetic peptide decreases Aβ production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Effects of an Apolipoprotein E Mimetic Peptide on Amyloid-β Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule structure correctors abolish detrimental effects of apolipoprotein E4 in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PH-002 vs. ApoE4-Targeting Antibodies in the Context of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of two emerging therapeutic strategies targeting the Apolipoprotein E4 (ApoE4) genetic risk factor for Alzheimer's disease: the small molecule structure corrector, PH-002, and ApoE4-targeting monoclonal antibodies.
Executive Summary
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease. Its pathological conformation is believed to contribute to disease pathogenesis through various mechanisms, including amyloid-beta (Aβ) aggregation and tau hyperphosphorylation. Both this compound and ApoE4-targeting antibodies aim to mitigate the detrimental effects of ApoE4, but through distinct mechanisms. This compound is a small molecule designed to correct the pathological conformation of the ApoE4 protein, thereby restoring its normal function. In contrast, ApoE4-targeting antibodies are biologics designed to bind to and facilitate the clearance of the ApoE4 protein and associated pathologies. This guide presents a comparative analysis of their mechanisms of action, preclinical efficacy, and potential safety profiles based on available data.
Mechanism of Action
This compound: The ApoE4 Structure Corrector
This compound is a small molecule that acts as a "structure corrector" for the ApoE4 protein. The ApoE4 isoform adopts a pathological conformation due to a specific amino acid substitution, which leads to its dysfunction and contribution to Alzheimer's pathology. This compound is designed to bind to the ApoE4 protein and reverse this pathological conformation, making it more like the benign ApoE3 isoform. This correction is intended to restore the normal physiological functions of the ApoE protein in lipid metabolism and Aβ clearance, and to prevent the downstream neurotoxic effects of the misfolded ApoE4.
ApoE4-Targeting Antibodies: Promoting Clearance
ApoE4-targeting monoclonal antibodies represent a diverse class of biologics with various specificities. Some antibodies, like HAE-4, target non-lipidated, aggregated forms of ApoE found in amyloid plaques[1]. Others, such as 9D11, are specific to the ApoE4 isoform[2]. The general mechanism of action for these antibodies is to bind to ApoE4, particularly pathological forms, and promote its clearance from the brain via microglia-mediated phagocytosis. By removing ApoE4, these antibodies aim to reduce the seeding of Aβ plaques and mitigate other ApoE4-mediated pathologies.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of this compound and ApoE4-targeting antibodies have not been published. The following tables summarize quantitative data from separate studies to provide an indirect comparison of their efficacy.
Table 1: In Vitro Efficacy Data
| Parameter | This compound | ApoE4-Targeting Antibodies | Source |
| Target Engagement | Inhibits ApoE4 domain interaction with an IC50 of 116 nM in a FRET assay. | Antibody 7C11 shows high binding affinity for ApoE4 and effectively reduces ApoE4-HSPG binding in vitro. | [3] |
| Cellular Rescue | Rescues ApoE4-induced impairments in neurite outgrowth and mitochondrial motility in neuronal cell cultures. | 7C11 mitigates cytotoxicity associated with ApoE4-HSPG binding in vitro. | [3] |
Table 2: In Vivo Efficacy Data (Animal Models)
| Parameter | This compound (and similar molecules) | ApoE4-Targeting Antibodies | Source |
| Amyloid Plaque Reduction | Data for this compound is not readily available. | HAE-4 reduced amyloid plaques by approximately 50% in an Alzheimer's disease mouse model. | [4][5] |
| Cognitive Improvement | The similar molecule, PRI-002, reversed cognitive deficits in multiple Alzheimer's disease animal models. | Antibody 9D11 reversed cognitive impairments in the Morris water maze in ApoE4-targeted replacement mice. | [2][6] |
| Tau Pathology | Data for this compound is not readily available. | Antibody 9D11 reversed hyperphosphorylated tau pathology in ApoE4-targeted replacement mice. | [2] |
Safety Profile
A critical consideration for any Alzheimer's therapeutic is its safety profile, particularly the risk of Amyloid-Related Imaging Abnormalities (ARIA), which manifest as vasogenic edema (ARIA-E) or microhemorrhages (ARIA-H).
This compound: A similar orally available D-enantiomeric peptide, PRI-002, was reported to be well-tolerated in a Phase 1b study in patients with Mild Cognitive Impairment (MCI) or mild Alzheimer's disease, with no cases of ARIA observed[6]. This suggests that correcting the structure of ApoE4 may not carry the same risks associated with rapid plaque clearance by amyloid-targeting antibodies.
ApoE4-Targeting Antibodies: One of the significant potential advantages of targeting ApoE4 over Aβ directly is a potentially improved safety profile. Preclinical studies with the ApoE4-targeting antibody HAE-4 have shown that it can clear amyloid plaques without increasing the number of microhemorrhages in mouse models[7]. This is in contrast to some direct anti-amyloid antibodies, which have been associated with an increased risk of ARIA, particularly in ApoE4 carriers.
Table 3: Safety and ARIA Risk
| Parameter | This compound (and similar molecules) | ApoE4-Targeting Antibodies (HAE-4) | Anti-Amyloid Antibodies (for comparison) | Source |
| Observed ARIA/Microhemorrhages | No ARIA detected in a Phase 1b study of PRI-002. | Did not stimulate microhemorrhages in a mouse model. | Increased incidence of ARIA-E and ARIA-H in clinical trials, especially in ApoE4 carriers. | [6][7][8] |
| ARIA-E Incidence in ApoE4 Carriers (Clinical Data) | Not available | Not available | Lecanemab: 10.9% (heterozygotes), 32.6% (homozygotes). Donanemab: 22.8% (heterozygotes), 40.6% (homozygotes). | [8][9] |
| ARIA-H Incidence in ApoE4 Carriers (Clinical Data) | Not available | Not available | Lecanemab: 14.0% (heterozygotes), 39.0% (homozygotes). | [8] |
Experimental Protocols
Amyloid-Beta (Aβ) Quantification via ELISA
This protocol outlines the general steps for quantifying Aβ levels in brain homogenates, a key measure of therapeutic efficacy.
-
Sample Preparation: Brain tissue is homogenized in a buffer containing protease inhibitors. For insoluble Aβ, a further extraction step with guanidine-HCl is performed.
-
Coating: A capture antibody specific for Aβ is coated onto the wells of a microplate.
-
Incubation: The brain homogenate samples and Aβ standards are added to the wells and incubated to allow the capture antibody to bind to the Aβ in the sample.
-
Detection: A biotinylated detection antibody that binds to a different epitope on Aβ is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A chromogenic substrate for HRP is added, which develops a color in proportion to the amount of bound Aβ.
-
Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of Aβ in the samples is determined by comparison to the standard curve.
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning): The mouse is placed in the pool from different starting locations and must learn the location of the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several days of training.
-
Probe Trial (Memory): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Reversal Trial (Cognitive Flexibility): The platform is moved to a new location, and the mouse's ability to learn the new location is assessed.
Visualizations
Caption: Pathological signaling of ApoE4 and points of intervention.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
Both this compound and ApoE4-targeting antibodies represent promising, mechanistically distinct approaches to address the most significant genetic risk factor for late-onset Alzheimer's disease. This compound, as a small molecule structure corrector, offers the potential for oral administration and a mechanism that may avoid the safety concerns associated with rapid amyloid plaque removal. ApoE4-targeting antibodies have demonstrated robust preclinical efficacy in clearing amyloid pathology and improving cognition, with some evidence suggesting a favorable safety profile compared to direct anti-amyloid immunotherapies.
The lack of direct comparative studies necessitates caution when interpreting the available data. However, the information gathered to date provides a strong rationale for the continued investigation of both strategies. Future research, including head-to-head preclinical studies and eventually clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these two innovative therapeutic modalities. For drug development professionals, the choice between a small molecule and a biologic approach will depend on a variety of factors including target engagement, pharmacokinetic/pharmacodynamic properties, safety, and manufacturing considerations. Both avenues, however, hold significant promise in the ongoing effort to develop effective treatments for Alzheimer's disease.
References
- 1. APOE ε4's impact on response to amyloid therapies in early symptomatic Alzheimer's disease: Analyses from multiple clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing Amyloid Plaque Burden via Ex Vivo Gene Delivery of an Aβ-Degrading Protease: A Novel Therapeutic Approach to Alzheimer Disease | PLOS Medicine [journals.plos.org]
- 3. Small-molecule Structure Correctors Target Abnormal Protein Structure and Function: The Structure Corrector Rescue of Apolipoprotein E4–associated Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody removes Alzheimer’s plaques, in mice – WashU Medicine [medicine.washu.edu]
- 5. curealz.org [curealz.org]
- 6. Design of a phase 2 study and results of a phase 1b study in MCI and mild AD patients with the orally available PRI‐002 for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APOE immunotherapy reduces cerebral amyloid angiopathy and amyloid plaques while improving cerebrovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Three major effects of APOEε4 on Aβ immunotherapy induced ARIA [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
Independent Verification of PH-002's IC50 Value: A Comparative Guide
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of PH-002, an Apolipoprotein E4 (ApoE4) structure corrector, with a related alternative. It includes detailed experimental methodologies for IC50 determination using a Förster Resonance Energy Transfer (FRET) assay and outlines the critical role of ApoE4 domain interaction in Alzheimer's disease pathology. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the reported IC50 values for small-molecule correctors of ApoE4 intramolecular domain interaction. A lower IC50 value indicates a higher potency in disrupting the pathological conformation of the ApoE4 protein.
| Compound ID | Description | IC50 (nM) | Assay Type | Reference |
| This compound | Phthalazinone Derivative | 116 | Cell-based FRET | [1] |
| Compound 5 | Optimized Phthalazinone Derivative | 23 | Cell-based FRET | [1] |
ApoE4 Signaling and Therapeutic Intervention
Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease.[2] Unlike the neutral ApoE3 isoform, ApoE4 adopts a pathological conformation due to an intramolecular interaction between its N-terminal and C-terminal domains.[3] This "domain interaction" is mediated by a salt bridge between arginine-61 (Arg-61) and glutamic acid-255 (Glu-255).[3]
This altered structure is associated with several neurotoxic downstream effects, including mitochondrial dysfunction, impaired neurite outgrowth, and contributions to amyloid-beta (Aβ) and tau pathology.[1][2][4][5][6] Small-molecule "structure correctors," such as this compound, are designed to physically bind to ApoE4, disrupt this detrimental domain interaction, and restore the protein to a more benign, ApoE3-like conformation. This action, in turn, is expected to mitigate the downstream pathological consequences.[1][6]
Experimental Protocols
The determination of IC50 values for ApoE4 structure correctors is commonly performed using a cell-based Förster Resonance Energy Transfer (FRET) assay. This method quantifies the proximity of the N- and C-terminal domains of the ApoE4 protein.
Objective: To measure the concentration of an inhibitory compound (e.g., this compound) required to reduce the FRET signal between the two labeled domains of the ApoE4 protein by 50%.
Materials:
-
Neuro-2a (N2a) cells or a similar neuronal cell line.
-
Expression vectors for ApoE4 fused with a FRET donor (e.g., CyPet or CFP) at one terminus and a FRET acceptor (e.g., YPet or YFP) at the other.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
Multi-well plates suitable for fluorescence reading (e.g., 96-well or 384-well black, clear-bottom plates).
-
A microplate reader capable of measuring FRET (with appropriate filters for donor and acceptor excitation and emission).
-
Phosphate-buffered saline (PBS).
Methodology:
-
Cell Culture and Transfection:
-
Culture N2a cells in standard growth medium until they reach 70-80% confluency.
-
Co-transfect the cells with the ApoE4-FRET donor and ApoE4-FRET acceptor plasmids according to the manufacturer's protocol for the transfection reagent.
-
Allow cells to express the fusion proteins for 24-48 hours post-transfection.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Dilute the compound stock solutions into a cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent toxicity.
-
Plate the transfected cells into the multi-well plates.
-
Replace the medium with the medium containing the various concentrations of the test compounds. Include "no compound" (vehicle control) and "no cells" (blank) controls.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a predetermined period (e.g., 24 hours) to allow the compounds to exert their effects.
-
-
FRET Measurement:
-
After incubation, wash the cells with PBS.
-
Add fresh PBS or a suitable assay buffer to the wells.
-
Measure the fluorescence using a microplate reader. The reading process involves two key measurements:
-
Donor Emission: Excite the cells at the donor's excitation wavelength (e.g., ~414 nm for CyPet) and measure the emission at the donor's emission wavelength (e.g., ~475 nm).
-
FRET (Acceptor) Emission: Excite the cells at the donor's excitation wavelength and measure the emission at the acceptor's emission wavelength (e.g., ~530 nm for YPet).[7]
-
-
-
Data Analysis and IC50 Calculation:
-
Subtract the background fluorescence (from "no cells" wells) from all readings.
-
Calculate the FRET ratio for each well (Acceptor Emission / Donor Emission). A high ratio indicates close proximity of the domains (high FRET), while a low ratio indicates separation.
-
Normalize the data by setting the average FRET ratio of the vehicle control wells as 100% domain interaction (0% inhibition) and the background FRET ratio as 0% domain interaction (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the FRET signal.
-
References
- 1. Small molecule structure correctors abolish detrimental effects of apolipoprotein E4 in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apolipoprotein E4 domain interaction mediates detrimental effects on mitochondria and is a potential therapeutic target for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E4 Domain Interaction Mediates Detrimental Effects on Mitochondria and Is a Potential Therapeutic Target for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of ApoE4 on the Pathogenesis in Alzheimer’s Disease and the Potential Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Double-Edged Sword: Ethical and Psychological Implications of APOE Genotype Disclosure Across the Lifespan | springermedizin.de [springermedizin.de]
- 6. Small-Molecule Structure Corrector Fixes Genetic Risk Factor for Alzheimer’s Disease | Technology Networks [technologynetworks.com]
- 7. An In Vitro Förster Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Protein–Protein Interactions in SUMOylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of PH-002 in Alzheimer's Disease: A Comparative Analysis Against Current Standards of Care
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a significant and growing global health challenge. The pathological landscape of AD is complex, characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to progressive neurodegeneration and cognitive decline. The apolipoprotein E4 (ApoE4) allele is the most significant genetic risk factor for late-onset AD. The investigational molecule, PH-002, has emerged as a potential therapeutic agent targeting the detrimental effects of ApoE4. This guide provides a comparative analysis of this compound against the current standards of care for Alzheimer's disease, offering a data-driven overview for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Current therapeutic strategies for Alzheimer's disease primarily focus on two avenues: symptomatic treatment and disease modification by targeting amyloid-beta. This compound introduces a novel approach by directly targeting the ApoE4 protein.
This compound: An ApoE4 Structure Corrector
This compound is an inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction. This interaction is believed to be crucial for the pathological conformation of the ApoE4 protein, which contributes to neuronal dysfunction. By inhibiting this interaction, this compound aims to "correct" the structure of ApoE4, thereby rescuing downstream pathological effects such as impaired mitochondrial motility and reduced neurite outgrowth.
Current Standards of Care:
-
Cholinesterase Inhibitors (e.g., Donepezil): These drugs work by preventing the breakdown of acetylcholine (B1216132), a neurotransmitter essential for memory and learning. By increasing the levels of acetylcholine in the brain, they can provide temporary symptomatic relief from cognitive decline[1][2][3].
-
NMDA Receptor Antagonist (Memantine): Memantine (B1676192) modulates the activity of glutamate (B1630785), another neurotransmitter involved in learning and memory. Excessive glutamate can be toxic to neurons, and memantine helps to protect against this neurotoxicity[4][5][6][7][8].
-
Amyloid-Beta Directed Monoclonal Antibodies (e.g., Lecanemab, Donanemab): These are disease-modifying therapies that target and promote the clearance of amyloid-beta plaques from the brain, one of the hallmark pathologies of Alzheimer's disease[9][10][11][12][13].
Comparative Data
The following tables summarize the available quantitative data for this compound and the current standards of care. It is crucial to note that the data for this compound is preclinical, while the data for the standard-of-care drugs is derived from extensive clinical trials.
Table 1: In Vitro Efficacy and Potency
| Therapeutic Agent | Target | Assay | IC50/EC50 | Key Findings |
| This compound | ApoE4 Intramolecular Domain Interaction | Förster Resonance Energy Transfer (FRET) | 116 nM (IC50) | Rescues impairments in mitochondrial motility and neurite outgrowth in ApoE4-expressing neurons. |
| Donepezil (B133215) | Acetylcholinesterase | Enzyme Inhibition Assay | 5.7 nM (IC50) | Potent and selective inhibitor of acetylcholinesterase. |
| Memantine | NMDA Receptor | Electrophysiology | ~1 µM (IC50) | Low-affinity, uncompetitive antagonist of the NMDA receptor. |
| Lecanemab | Amyloid-Beta Protofibrils | Surface Plasmon Resonance | High Affinity (pM range) | Binds with high affinity to Aβ protofibrils. |
| Donanemab | N-terminal truncated Aβ (pyroglutamate Aβ) | ELISA | High Affinity (pM range) | Specifically targets deposited Aβ plaques. |
Table 2: Clinical Efficacy (Summary of Key Phase 3 Trial Data)
| Therapeutic Agent | Trial Name | Primary Endpoint | Key Result |
| This compound | N/A (Preclinical) | N/A | N/A |
| Donepezil | Multiple | ADAS-Cog, CIBIC-plus | Statistically significant but modest improvement in cognitive function compared to placebo[14][15][16]. |
| Memantine | Multiple | CIBIC-plus, ADCS-ADL | Modest clinical benefit in patients with moderate to severe Alzheimer's disease[17][18][19]. |
| Lecanemab | Clarity AD | CDR-SB | 27% slowing of cognitive decline compared to placebo over 18 months[20][21][22]. |
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS | 35% slowing of cognitive and functional decline compared to placebo at 18 months[23][24][25][26]. |
Table 3: Safety and Tolerability Profile (Common Adverse Events from Clinical Trials)
| Therapeutic Agent | Common Adverse Events |
| This compound | N/A (Preclinical) |
| Donepezil | Nausea, vomiting, diarrhea, insomnia, muscle cramps. |
| Memantine | Dizziness, headache, confusion, constipation. |
| Lecanemab | Infusion-related reactions, Amyloid-Related Imaging Abnormalities (ARIA). |
| Donanemab | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions. |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet publicly available in full. However, based on the available information, key experiments would likely involve:
-
In Vitro ApoE4 Interaction Assay: A Förster Resonance Energy Transfer (FRET) assay is a common method to measure the interaction between two molecules. In the context of this compound, this would involve labeling the N- and C-terminal domains of ApoE4 with a FRET pair of fluorophores. The ability of this compound to inhibit the interaction would be measured by a decrease in the FRET signal.
-
Neuronal Cell Culture Models: Primary neurons or neuronal cell lines expressing human ApoE4 would be used to assess the functional effects of this compound. Key readouts would include mitochondrial motility, neurite outgrowth, and cell viability assays.
-
Animal Models of Alzheimer's Disease: To evaluate the in vivo efficacy of this compound, transgenic mouse models expressing human ApoE4 (e.g., APP/PS1/ApoE4 knock-in mice) would be utilized. Cognitive function would be assessed using behavioral tests such as the Morris water maze or Y-maze. Brain tissue would be analyzed for changes in amyloid pathology, tau pathology, and markers of neuronal health.
Visualizing the Pathways and Workflows
Signaling Pathway of ApoE4-Mediated Neuronal Dysfunction and the Proposed Intervention of this compound
Caption: Proposed mechanism of this compound in mitigating ApoE4-mediated neurotoxicity.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A generalized workflow for the preclinical evaluation of this compound.
Logical Relationship of Current Alzheimer's Disease Therapeutic Targets
Caption: Overview of therapeutic targets in Alzheimer's disease.
Conclusion
This compound represents a promising, novel therapeutic strategy for Alzheimer's disease by targeting the genetically validated risk factor, ApoE4. Its mechanism of action, focused on correcting the pathogenic conformation of the ApoE4 protein, is distinct from the current standards of care that primarily address symptoms or amyloid-beta pathology. The preclinical data for this compound are encouraging, demonstrating target engagement and downstream functional rescue in vitro.
However, a direct comparison of the therapeutic potential of this compound with established treatments is premature. The current standards of care, including cholinesterase inhibitors, NMDA receptor antagonists, and amyloid-beta directed antibodies, have undergone rigorous clinical evaluation, providing a wealth of data on their efficacy and safety in human populations.
Future research on this compound should focus on comprehensive in vivo studies in relevant animal models to establish its efficacy in improving cognitive function and modifying disease pathology. Furthermore, thorough safety and toxicology studies will be essential before advancing to clinical trials. Should this compound demonstrate a favorable profile in these preclinical studies, it could offer a valuable new therapeutic option, particularly for the significant portion of the Alzheimer's population carrying the ApoE4 allele. The distinct mechanism of action also suggests potential for combination therapies with existing treatments to achieve synergistic effects. Continued investigation into ApoE4-targeted therapeutics like this compound is a critical step towards developing more effective and personalized treatments for Alzheimer's disease.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 3. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. alz.org [alz.org]
- 10. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alz.org [alz.org]
- 12. Immunotherapy Targeting Amyloid-β Peptides in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. "Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, " by David A. Loeffler [scholarlyworks.corewellhealth.org]
- 14. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 16. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Memantine as a treatment for dementia | Cochrane [cochrane.org]
- 18. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Eisai Presents New Data on the Continued and Expanding Benefit of LEQEMBI® (lecanemab-irmb) Maintenance Treatment in Early Alzheimerâs Disease at CTAD 2025 | News Releaseï¼2025 | Eisai Co., Ltd. [eisai.com]
- 21. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. neurologylive.com [neurologylive.com]
- 23. ctad-alzheimer.com [ctad-alzheimer.com]
- 24. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 25. nia.nih.gov [nia.nih.gov]
- 26. butler.org [butler.org]
Safety Operating Guide
Navigating the Disposal of PH-002: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of PH-002, an inhibitor of the apolipoprotein E4 (ApoE4) intramolecular domain interaction. Adherence to these protocols is vital for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available in your institution's records. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data for Disposal Considerations
For a clear overview of the key parameters in the disposal of this compound, the following table summarizes essential quantitative information.
| Parameter | Value/Instruction | Citation |
| Storage Class | 11 - Combustible Solids | [1] |
| pH Range for Aqueous Waste | 5.0 - 9.0 for drain disposal (if permissible) | [2][3] |
| Recommended Neutralizing Agents | Sodium Bicarbonate (for acidic/basic contaminants) | [3] |
| Container Type | Properly labeled, sealed, non-reactive waste container |
Experimental Protocols for Disposal
The proper disposal of this compound and its associated waste requires a systematic approach to ensure safety and regulatory compliance. The following protocols outline the detailed methodologies for handling different forms of this compound waste.
Disposal of Unused or Expired Solid this compound
-
Waste Identification and Segregation:
-
Identify the container of unused or expired this compound as chemical waste.
-
Do not mix with other chemical waste unless compatibility has been verified.
-
-
Packaging:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, transfer the solid to a new, clean, and properly labeled waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
-
Storage:
-
Store the packaged waste in a designated Satellite Accumulation Area (SAA).[2]
-
The SAA should be a secure, well-ventilated area away from heat sources and incompatible materials.
-
-
Disposal Request:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal of this compound Contaminated Labware and Materials
-
Solid Waste (e.g., gloves, weigh boats, paper towels):
-
Collect all solid materials that have come into direct contact with this compound.
-
Place these materials in a designated, labeled hazardous waste bag or container.
-
Seal the container and manage it as solid chemical waste for EHS pickup.
-
-
Sharps (e.g., needles, contaminated glassware):
-
Place all contaminated sharps in a designated, puncture-resistant sharps container labeled for chemical waste.
-
Do not overfill the container.
-
Arrange for disposal through the EHS office.
-
Disposal of Aqueous Solutions Containing this compound
-
Small Quantities (Rinsate):
-
For triple-rinsing of emptied containers, the first rinse should be collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, provided the concentration of this compound is negligible and local regulations allow.[4]
-
-
Bulk Solutions:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
The pH of the solution should be tested. If the pH is outside the neutral range (typically 5-9), it may require neutralization before disposal. However, it is generally recommended to dispose of it as hazardous waste without neutralization to avoid unintended reactions.[2][3]
-
Arrange for pickup by your institution's EHS department. Do not pour solutions containing this compound down the sanitary sewer.
-
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of different forms of this compound waste.
References
- 1. ApoE4 Modulator, PH002 A phthalazinone derived compound that directly binds to the 22-kDa amino-terminal region of apolipoprotein E4 (ApoE4) and blocks its intramolecular domain interactions in neuronal cells thereby reversing the detrimental effects of ApoE4. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. unmc.edu [unmc.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
Personal protective equipment for handling PH-002
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of PH-002 (CAS 1311174-68-1), a small-molecule inhibitor of the apolipoprotein E4 (ApoE4) domain interaction.[1][2] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Understanding this compound: A Snapshot
This compound is a solid compound with the chemical formula C₂₇H₃₃N₅O₄ and a molecular weight of 491.58 g/mol .[2][3] It is functionally an inhibitor of the ApoE4 intramolecular domain interaction, with potential applications in neuroscience research, particularly in relation to Alzheimer's disease.[1][2] While Safety Data Sheets (SDS) from multiple suppliers classify this compound as not hazardous under Regulation (EC) No 1272/2008, it is crucial to treat all novel research chemicals with a high degree of caution as their toxicological properties may not be fully understood.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its solid form or as a solution, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment for this compound
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder particles and splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound and its solvents. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a fume hood for handling larger quantities or if there is a risk of aerosolization. | Minimizes inhalation of the powder. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for both safety and experimental accuracy.
Receiving and Storage
-
Initial Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Solid: Store the solid form of this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Storage of Solutions: this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO).[1][2] Store stock solutions at -20°C or -80°C as recommended by the supplier to maintain stability.[1]
Handling and Preparation of Solutions
-
Work Area: Always handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine particles.
-
Weighing: When weighing the solid compound, use an analytical balance within a fume hood or a ventilated balance enclosure.
-
Dissolving: this compound is insoluble in water but soluble in organic solvents such as DMSO and ethanol.[5] When preparing solutions, add the solvent to the pre-weighed solid and mix gently until fully dissolved. Be aware that DMSO can facilitate the absorption of other chemicals through the skin.[6]
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble |
| DMSO | ≥10 mg/mL |
| Ethanol | ≥10 mg/mL |
| DMF | ≥15 mg/mL |
Data sourced from Cayman Chemical Safety Data Sheet.[2]
Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill in the laboratory.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid this compound: Dispose of unused or expired solid this compound as chemical waste in accordance with your institution's and local regulations. Do not discard it in the regular trash.
-
Solutions of this compound: Solutions of this compound, particularly those in organic solvents like DMSO, must be collected in a designated, labeled hazardous waste container.[7][8] Do not pour these solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as solid hazardous waste.
Experimental Protocols: General Methodologies
Detailed, step-by-step experimental protocols for this compound are typically specific to a given research project and are not publicly available in comprehensive detail. However, based on supplier datasheets, a general methodology for in vitro cell-based assays can be outlined.
General Cell-Based Assay Workflow
The following diagram illustrates a typical workflow for assessing the activity of this compound in a cell culture model.
Caption: A generalized workflow for in vitro cell-based assays using this compound.
Note on Experimental Protocols: The information provided here is a general outline. For detailed, replicable protocols, researchers should consult specific peer-reviewed publications that have utilized this compound or develop their own optimized protocols based on their experimental needs.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
